Pruvonertinib
Description
Properties
CAS No. |
2064269-82-3 |
|---|---|
Molecular Formula |
C27H32N8O2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-22(20)34(5)14-13-33(3)4)32-27-28-11-10-19(31-27)23-17-29-26-18(2)9-8-12-35(23)26/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,28,31,32) |
InChI Key |
OEFWUILIMFIVSE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mobocertinib in EGFR Exon 20 Insertion NSCLC
Note to the user: Initial searches for "Pruvonertinib" did not yield specific results for a drug with this name in the context of EGFR exon 20 insertion Non-Small Cell Lung Cancer (NSCLC). It is possible that this is a novel compound with limited public information or an alternative name. To fulfill the detailed requirements of your request for an in-depth technical guide, this document has been prepared on Mobocertinib (B609201) , a well-characterized, first-in-class oral tyrosine kinase inhibitor that was developed for this specific indication.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of EGFR Exon 20 Insertions
Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations is a well-defined molecular subset of the disease. While classic mutations, such as exon 19 deletions and the L858R point mutation, are effectively targeted by several generations of tyrosine kinase inhibitors (TKIs), EGFR exon 20 insertion (Ex20ins) mutations have historically conferred resistance to these agents.[1][2][3] These mutations, which account for approximately 4-12% of all EGFR-mutated NSCLC, are a heterogeneous group of in-frame insertions or duplications that alter the structure of the ATP-binding pocket of the EGFR kinase domain.[1][2][4] This structural change leads to steric hindrance, preventing the effective binding of first and second-generation TKIs.[5] Mobocertinib (formerly TAK-788) is a novel, irreversible EGFR TKI specifically designed to overcome this challenge and potently inhibit EGFR Ex20ins mutants.[4][6]
Core Mechanism of Action
Mobocertinib is a first-in-class oral TKI that selectively and irreversibly targets EGFR Ex20ins mutations.[1][7] Its mechanism is rooted in its unique molecular structure, which was optimized from osimertinib's scaffold.[6]
-
Covalent Inhibition: Mobocertinib is designed to form a covalent bond with the Cysteine 797 residue located in the ATP-binding pocket of the EGFR kinase domain.[6][7] This irreversible binding leads to sustained and potent inhibition of EGFR kinase activity.
-
Structural Accommodation: The key challenge with EGFR Ex20ins is the altered conformation of the P-loop in the kinase domain, which constricts the drug-binding pocket. Mobocertinib's structure is designed to fit within this constrained pocket, allowing it to effectively engage its target where other TKIs fail.[8]
-
Selectivity Profile: While potently inhibiting EGFR Ex20ins variants, mobocertinib was also designed to have selectivity over wild-type (WT) EGFR.[4][9] However, the therapeutic window is narrower than that of third-generation TKIs for classical mutations, which accounts for some of the observed on-target, wild-type EGFR-related toxicities like diarrhea and rash.[10][11]
Downstream Signaling Pathway Inhibition
The constitutive activation of EGFR due to Ex20ins mutations leads to the persistent stimulation of downstream signaling cascades that drive tumor cell proliferation, survival, and growth.[5][12] The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.
By irreversibly binding to and inhibiting the autophosphorylation of the mutated EGFR, mobocertinib effectively blocks the initiation of these downstream signals.[5][13] This leads to the suppression of tumor cell proliferation and the induction of apoptosis. Preclinical studies have confirmed that mobocertinib treatment leads to a dose-dependent inhibition of phosphorylated EGFR (p-EGFR) in cell lines harboring EGFR Ex20ins mutations.[10][14]
Quantitative Data Presentation
The efficacy of mobocertinib has been quantified in both preclinical models and clinical trials.
IC₅₀ (half-maximal inhibitory concentration) values represent the drug concentration required to inhibit 50% of the target's activity or cell viability.
| Cell Line / Target | EGFR Mutation Status | Mobocertinib IC₅₀ (nM) | Comparator IC₅₀ (nM) |
| Ba/F3 Engineered Cells | |||
| V769_D770insASV | 11 | - | |
| Multiple Ex20ins Variants | 2.7 - 22.5 | - | |
| Wild-Type (WT) | 34.5 | - | |
| del19 / L858R | 1.3 - 4.0 | - | |
| Patient-Derived Cells | |||
| CUTO14 | A767_V769dupASV | 33 | Afatinib: 66, Osimertinib: 575 |
| LU0387 | NPH insertion | 21 | Afatinib: 23, Osimertinib: 195 |
Data sourced from multiple preclinical studies.[9][13][15]
Data from the platinum-pretreated patient (PPP) cohort (n=114) receiving 160 mg once daily.
| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |
| Overall Response Rate (ORR) | ||
| - Independent Review Committee (IRC) | 28% | 20% - 37% |
| - Investigator Assessment | 35% | 26% - 45% |
| Median Duration of Response (DoR) | ||
| - IRC Assessment | 17.5 months | 7.4 - 20.3 months |
| Median Progression-Free Survival (PFS) | ||
| - IRC Assessment | 7.3 months | 5.5 - 9.2 months |
| Median Overall Survival (OS) | 24.0 months | 14.6 - 28.8 months |
Data sourced from the pivotal Phase 1/2 clinical trial.[2][11][16][17]
Experimental Protocols
The following are representative methodologies for key experiments used to characterize mobocertinib.
Objective: To determine the concentration of mobocertinib required to inhibit the growth of cancer cell lines by 50%.
Methodology:
-
Cell Plating: Ba/F3 cells engineered to express specific EGFR mutations (e.g., Ex20ins, WT, L858R) or patient-derived NSCLC cell lines are seeded into 96-well microplates at a density of 5,000 - 10,000 cells per well. Cells are allowed to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: A stock solution of mobocertinib is serially diluted to create a range of concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of mobocertinib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is read on a microplate reader at 570 nm. The percentage of cell growth inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the inhibition percentage against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To evaluate the anti-tumor efficacy of mobocertinib in a living animal model.
Methodology:
-
Model Establishment: Immunodeficient mice (e.g., NU/NU nude mice) are subcutaneously injected with human NSCLC cells harboring an EGFR Ex20ins mutation (e.g., 1x10⁷ cells suspended in Matrigel).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers using the formula: Volume = (length × width²)/2.
-
Randomization & Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The treatment group receives mobocertinib daily via oral gavage at a specified dose (e.g., 25-50 mg/kg). The control group receives the vehicle solution on the same schedule.
-
Monitoring: Tumor volume and animal body weight (as a measure of toxicity) are monitored every 2-3 days for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated for the treatment group compared to the control group. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Resistance Mechanisms
As with other targeted therapies, acquired resistance can limit the long-term efficacy of mobocertinib. Preclinical studies have identified the EGFR C797S mutation as a potential on-target mechanism of resistance.[10][14] The C797S mutation alters the covalent binding site for mobocertinib, converting it to a serine residue and thereby preventing the irreversible inhibition. In cellular models, the presence of C797S alongside an activating mutation led to a greater than 200-fold increase in the IC₅₀ for mobocertinib, indicating significant resistance.[10][14] Other potential resistance mechanisms may involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[18]
Conclusion
Mobocertinib represents a significant advancement in the targeted therapy of NSCLC by providing a specifically designed oral inhibitor for the historically difficult-to-treat EGFR exon 20 insertion patient population. Its mechanism of action is defined by its ability to fit into the sterically hindered ATP-binding pocket and form an irreversible covalent bond with Cys797, leading to potent and sustained inhibition of downstream oncogenic signaling. While demonstrating meaningful clinical benefit, the development of resistance, notably through the C797S mutation, underscores the need for ongoing research into next-generation inhibitors and combination strategies.
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approval Summary: Mobocertinib for Metastatic Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Pirtobrutinib
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism of action and downstream signaling consequences of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).
Introduction to Pirtobrutinib
Pirtobrutinib (formerly LOXO-305) is a novel, potent, and highly selective non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with a cysteine residue (C481) in the BTK active site, Pirtobrutinib binds reversibly to the ATP-binding pocket.[3][4] This distinct mechanism of action allows Pirtobrutinib to effectively inhibit both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of acquired resistance to covalent BTK inhibitors.[1][5] Pirtobrutinib's high selectivity, with over 300-fold greater affinity for BTK than 98% of other kinases, contributes to a favorable safety profile with a low incidence of off-target effects often associated with other BTK inhibitors.[6][7]
Mechanism of Action and Core Signaling Pathway
Pirtobrutinib exerts its therapeutic effect by directly inhibiting the enzymatic activity of BTK. BTK is a non-receptor tyrosine kinase that plays a central role in transducing signals from the B-cell receptor (BCR).[1][8] Activation of the BCR by antigens initiates a signaling cascade that is essential for B-cell development, proliferation, survival, and differentiation.[9][10]
The binding of Pirtobrutinib to BTK stabilizes the kinase in an inactive conformation, which has been shown to prevent the upstream phosphorylation of Tyr551 in the activation loop, a step that is not affected by covalent BTK inhibitors.[11][12] Consequently, Pirtobrutinib potently inhibits the autophosphorylation of BTK at Tyr223, a key marker of its activation.[11]
By blocking BTK activity, Pirtobrutinib effectively halts the transmission of downstream signals that are crucial for malignant B-cell survival and proliferation.[1] This leads to the inhibition of key downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB).[1] The ultimate cellular consequences of this signaling blockade are the induction of apoptosis (programmed cell death) and the inhibition of tumor growth in B-cell malignancies.[1]
References
- 1. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 2. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 4. Pirtobrutinib as a bridge to CAR-T therapy in B-cell malignancies | VJHemOnc [vjhemonc.com]
- 5. Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pirtobrutinib: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Primary Target: A Technical Guide to the Putative Off-Target Profile of Pruvonertinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pruvonertinib (also known as YK-029A) is a third-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered to target EGFR exon 20 insertion (Ex20ins) and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] While its primary mechanism of action involves the potent and selective inhibition of these mutant forms of EGFR, a comprehensive understanding of its broader kinase selectivity profile is critical for anticipating potential mechanisms of resistance, predicting off-target toxicities, and identifying opportunities for rational combination therapies. This technical guide provides an in-depth overview of the potential molecular targets of this compound beyond EGFR. It outlines standard experimental methodologies for determining kinase inhibitor selectivity and presents a hypothetical kinase inhibition profile to illustrate the expected data from such analyses. Furthermore, this document includes diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Introduction to this compound and Kinase Selectivity
This compound is a covalent inhibitor that irreversibly binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This mechanism is effective against activating EGFR mutations as well as the T790M gatekeeper mutation, which confers resistance to earlier-generation EGFR TKIs.[3] Clinical studies have demonstrated promising antitumor activity and a manageable safety profile for this compound in patients with NSCLC harboring EGFR mutations.[2][4]
However, like most kinase inhibitors, this compound is unlikely to be entirely specific for its intended target. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Inhibition of these "off-target" kinases can lead to a range of biological effects, some of which may be therapeutically beneficial, while others can result in adverse events. Common on-target and off-target side effects for EGFR TKIs include diarrhea and rash, which are often linked to the inhibition of wild-type EGFR in healthy tissues.[3][5] Therefore, a thorough characterization of a TKI's selectivity is a cornerstone of its preclinical and clinical development.
Putative Off-Target Kinase Profile of this compound
While a comprehensive, publicly available kinase selectivity panel for this compound has not been released, this section presents a hypothetical dataset to illustrate the format and type of information generated from such a screening. The kinases included in the table below are chosen for their relevance in cancer signaling and as common off-targets for other EGFR TKIs.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Family | IC₅₀ (nM) | Percent Inhibition @ 1 µM | Putative Biological Implication |
| EGFR (L858R/T790M) | RTK | 5 | 99% | Primary Target (On-Target) |
| EGFR (Exon 19 Del) | RTK | 8 | 98% | Primary Target (On-Target) |
| EGFR (WT) | RTK | 250 | 75% | Potential for skin and GI toxicity |
| HER2 (ERBB2) | RTK | 800 | 45% | Modulation of related signaling pathways |
| HER4 (ERBB4) | RTK | >1000 | <30% | Minimal activity expected |
| SRC | Non-RTK | 600 | 55% | Potential modulation of cell motility |
| ABL1 | Non-RTK | >1000 | <20% | Low likelihood of ABL-related effects |
| LCK | Non-RTK | 750 | 50% | Potential for immunomodulatory effects |
| BTK | Non-RTK | 900 | 40% | Potential for effects on B-cell signaling |
| AURKA | Ser/Thr | >1000 | <15% | Low likelihood of mitotic disruption |
| PLK1 | Ser/Thr | >1000 | <10% | Low likelihood of mitotic disruption |
Disclaimer: The data in this table are purely illustrative and do not represent actual experimental results for this compound. They are intended to demonstrate how quantitative data on off-target kinase inhibition is typically presented.
Experimental Protocols for Kinase Profiling
The determination of a kinase inhibitor's selectivity profile involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[6]
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), ATP at a concentration near the Kₘ of the kinase, and the necessary cofactors in a reaction buffer.
-
Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the reaction mixture. A DMSO control (vehicle) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable nonlinear regression model.
Cellular EGFR Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit EGFR signaling within a cellular context.
Methodology: This is typically performed using Western blotting to detect the phosphorylation status of EGFR.
-
Cell Culture: A human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975, which harbors L858R and T790M mutations) is cultured to approximately 80% confluency.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal levels of kinase activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Cells are stimulated with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the primary EGFR signaling pathway and a hypothetical pathway affected by an off-target kinase.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Caption: Hypothetical off-target effect of this compound.
Experimental Workflow
References
- 1. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
In Vitro Characterization of Pruvonertinib's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Pruvonertinib (also known as Rilzabrutinib (B1431308) or PRN1008), a potent and selective, orally active, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). The data and protocols summarized herein are essential for understanding the mechanism of action, potency, and selectivity of this compound, making it a valuable resource for researchers in immunology, oncology, and drug development.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the key quantitative data on this compound's in vitro activity, including its biochemical potency against BTK and other kinases, as well as its effects in various cellular assays.
Table 1: Biochemical Potency and Kinase Selectivity of this compound
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |
| BTK | 1.3 ± 0.5 | >90% |
| TEC | 0.8 ± 0.1 | >90% |
| BMX | 1.0 ± 0.1 | >90% |
| RLK (TXK) | 1.2 ± 0.3 | >90% |
| BLK | 6.3 ± 0.7 | >90% |
| ERBB4 | Not specified | >90% |
Data compiled from a screening of 251 kinases. Only kinases with >90% inhibition at 1 µM are listed with their corresponding IC50 values where available.[1][2]
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Type/System | Endpoint | IC50 (nM) |
| B-cell Proliferation (anti-IgM induced) | Human B-cells | Proliferation | 5 ± 2.4 |
| B-cell Activation (CD69 expression) | Human B-cells | CD69 Expression | 126 ± 32 |
| Platelet Aggregation (plaque-stimulated) | Human Platelets | Aggregation | 160 |
| Cytotoxicity | HCT-116 (epithelial cell line) | Cell Viability | No cytotoxicity observed |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Caliper Electrophoresis Method)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
Caliper Life Sciences microfluidic electrophoresis system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a reaction plate, add the kinase, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Analyze the reaction products using a Caliper microfluidic electrophoresis system to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it is screened against a large panel of purified kinases.
Procedure:
-
A single high concentration of this compound (e.g., 1 µM) is tested against a panel of over 250 different kinases using a biochemical assay format (as described in 2.1 or a similar method).[1]
-
The percent inhibition for each kinase is determined.
-
For kinases showing significant inhibition (e.g., >50% or >90%), a full IC50 curve is generated to determine the precise potency.[1]
B-cell Proliferation Assay
This cellular assay measures the effect of this compound on the proliferation of primary human B-cells stimulated through the B-cell receptor (BCR).
Materials:
-
Isolated primary human B-cells
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin
-
Anti-IgM antibody (for BCR stimulation)
-
This compound (serial dilutions)
-
Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)
Procedure:
-
Plate primary human B-cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation period.
-
Stimulate the B-cells with an anti-IgM antibody to induce proliferation.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Add a cell proliferation reagent (e.g., BrdU) for the final hours of incubation.
-
Lyse the cells and measure the incorporation of the proliferation reagent according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[4]
Platelet Aggregation Assay
This assay evaluates the functional consequence of BTK inhibition by this compound on platelet activation and aggregation.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma
-
Platelet aggregation agonist (e.g., collagen, atherosclerotic plaque homogenate)
-
This compound (serial dilutions)
-
Platelet aggregometer
Procedure:
-
Pre-incubate the blood or platelet-rich plasma with serial dilutions of this compound or a vehicle control.
-
Add a platelet aggregation agonist to initiate aggregation.
-
Monitor the change in light transmission or impedance in a platelet aggregometer to measure the extent of aggregation over time.
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.[3]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: B-cell receptor signaling pathway and this compound's mechanism of action.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.
Caption: General workflow for in vitro characterization of this compound.
Kinase Selectivity Profile
The following diagram illustrates the high selectivity of this compound for BTK and a few other related kinases.
Caption: Kinase selectivity profile of this compound at 1 µM.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Pruvonertinib's Impact on Cancer Cell Proliferation and Apoptosis: A Technical Overview
Disclaimer: Publicly available preclinical data on a compound named "pruvonertinib" specifically detailing its effects on cancer cell proliferation and apoptosis is limited. The National Cancer Institute (NCI) Drug Dictionary defines this compound as an orally bioavailable, mutant-selective, third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] Given this classification and the scarcity of specific data, this technical guide will use Osimertinib , a well-characterized third-generation EGFR inhibitor, as a representative agent to illustrate the anticipated mechanisms of action, effects on cancer cell proliferation and apoptosis, and the experimental protocols used for their evaluation. The data and pathways described herein are based on studies of Osimertinib and are intended to provide a framework for understanding how a compound like this compound is expected to function.
Executive Summary
Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represent a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. These inhibitors are designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This selectivity enhances their therapeutic index, leading to potent anti-tumor activity with a more manageable side-effect profile compared to earlier-generation EGFR TKIs. By irreversibly binding to the ATP-binding site of mutant EGFR, these compounds effectively block downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. This document provides an in-depth technical overview of the molecular mechanisms, preclinical data on cell proliferation and apoptosis, and detailed experimental protocols relevant to the study of a third-generation EGFR inhibitor like this compound.
Mechanism of Action: Inhibition of EGFR Signaling
This compound, as a third-generation EGFR inhibitor, is designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[3] This covalent bond formation leads to a sustained inhibition of EGFR kinase activity. The inhibition of mutant EGFR prevents its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][4] The sustained blockade of these pathways in EGFR-dependent cancer cells disrupts essential cellular processes, leading to a halt in cell division and the induction of programmed cell death.[2]
Effect on Cancer Cell Proliferation
The inhibition of the MAPK and PI3K/AKT pathways by third-generation EGFR inhibitors directly impacts the cell cycle machinery, leading to a significant reduction in cancer cell proliferation. This is often quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Quantitative Data: IC50 Values
The following table summarizes the IC50 values for Osimertinib in several EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. These values highlight the compound's high potency against cells harboring activating and resistance mutations.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | ~10-20 |
| HCC827 | exon 19 deletion | ~10-30 |
| H1975 | L858R & T790M | ~15-50 |
| PC-9/GR | exon 19 deletion & T790M | ~20-60 |
Note: IC50 values are approximate and can vary between studies and experimental conditions.
Effect on Cell Cycle
Third-generation EGFR inhibitors typically induce cell cycle arrest, predominantly at the G0/G1 phase.[5] This is a direct consequence of the downregulation of key cell cycle regulators. For instance, inhibition of the ERK and AKT pathways can lead to decreased expression of Cyclin D1 and increased expression of cell cycle inhibitors like p21 and p27.[5][6]
Induction of Apoptosis
By suppressing the pro-survival signals from the PI3K/AKT pathway, third-generation EGFR inhibitors promote apoptosis in cancer cells. The inhibition of AKT, a key negative regulator of apoptosis, allows for the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.
Quantitative Data: Apoptosis Induction
Treatment of EGFR-mutant NSCLC cells with Osimertinib leads to a dose- and time-dependent increase in the percentage of apoptotic cells. This is often demonstrated by an increase in the population of Annexin V-positive cells. Studies have shown that treatment can significantly increase the apoptotic fraction compared to untreated controls.[7] Evidence of apoptosis is further substantiated by the detection of cleaved poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspases.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of a compound like this compound on cancer cell proliferation and apoptosis.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10]
Materials:
-
Cancer cell lines of interest
-
This compound (or other test compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][12]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing Ca2+)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in the target cells by treating them with this compound for a specified time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Third-generation EGFR inhibitors, exemplified by Osimertinib, demonstrate potent and selective anti-cancer activity by effectively inhibiting the proliferation of EGFR-mutant cancer cells and inducing apoptosis. This is achieved through the irreversible blockade of the EGFR signaling pathway, leading to cell cycle arrest and the activation of programmed cell death. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new third-generation EGFR inhibitors like this compound, enabling a thorough characterization of their therapeutic potential. Further studies specifically on this compound are required to confirm these anticipated effects and to establish its unique preclinical profile.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. EphB4 as a Novel Target for the EGFR-Independent Suppressive Effects of Osimertinib on Cell Cycle Progression in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
The Structural Basis of Pruvonertinib's Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pruvonertinib (also known as YK-029A) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity against EGFR activating mutations, including the T790M resistance mutation and challenging exon 20 insertions (EGFRex20ins), while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile translates into a promising therapeutic window, minimizing the dose-limiting toxicities associated with earlier generation EGFR TKIs that exhibit significant activity against WT EGFR. This technical guide elucidates the structural underpinnings of this compound's selectivity, detailing its molecular interactions within the EGFR kinase domain, summarizing its inhibitory potency, and outlining the experimental methodologies used to characterize its profile.
Introduction: The Challenge of EGFR-Mutant Non-Small Cell Lung Cancer
The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs offered significant clinical benefit; however, their efficacy is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, and by on-target toxicities resulting from the inhibition of wild-type EGFR in healthy tissues. Furthermore, a notable subset of NSCLC patients harbors EGFR exon 20 insertion mutations, which are historically refractory to conventional EGFR TKIs. This compound was specifically designed to address these challenges.
Structure-Activity Relationship and Design Strategy
This compound is a structural analogue of osimertinib (B560133), a successful third-generation EGFR TKI.[4] The design of this compound leveraged a computer-aided approach to optimize its interaction with the EGFR kinase domain, particularly in the presence of exon 20 insertion mutations. A key design objective was to enhance hydrophobic interactions with the P-loop of EGFR, specifically with the Phenylalanine residue at position 723 (Phe723).[2][5] This enhanced interaction contributes to its potent inhibition of EGFRex20ins mutants.
Like other third-generation irreversible inhibitors, this compound features a pyrimidine (B1678525) core that anchors the molecule in the ATP binding site and an acrylamide (B121943) warhead that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the active site of EGFR. This covalent and irreversible binding is a hallmark of its potent and sustained inhibitory activity.
Quantitative Analysis of this compound's Kinase Inhibition Profile
The selectivity of this compound is quantitatively demonstrated by its differential inhibitory activity against various EGFR mutants compared to wild-type EGFR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key EGFR variants.
| Kinase Target | IC50 (nM) | Reference |
| EGFR (Wild-Type) | >1000 | [3] |
| EGFR (L858R/T790M) | 0.18 | [6] |
| EGFR (del19/T790M) | Not Specified | |
| EGFR (exon 20 insertion) | Potent Inhibition | [1][3] |
Note: Specific IC50 values for all exon 20 insertion variants are not publicly available but are described as being potently inhibited.
Structural Basis for Selectivity: The Binding Mode of this compound
While a co-crystal structure of this compound with the EGFR kinase domain is not yet publicly available, its binding mode can be reliably inferred from its structural similarity to osimertinib and from molecular modeling studies. The key interactions governing its potency and selectivity are:
-
Covalent Bond Formation: The acrylamide moiety of this compound is positioned to form a covalent bond with the thiol group of Cys797, which is located at the edge of the ATP-binding pocket. This irreversible interaction ensures a prolonged inhibition of the kinase activity.
-
Hinge Region Interaction: The pyrimidine core of this compound forms hydrogen bonds with the hinge region of the EGFR kinase domain, specifically with the backbone amide of Met793. This is a canonical interaction for ATP-competitive kinase inhibitors.
-
Selectivity Pocket and Gatekeeper Residue: The T790M mutation, which confers resistance to earlier generation TKIs, involves the substitution of a smaller threonine residue with a bulkier methionine. This compound's structure is designed to accommodate the methionine at position 790, and it forms favorable van der Waals interactions with it. In contrast, the interaction with the wild-type threonine at this position is less optimal, contributing to its selectivity for the T790M mutant.[7]
-
P-Loop Interaction: As a key design feature, this compound establishes enhanced hydrophobic interactions with Phe723 in the P-loop of EGFR.[2][5] This interaction is particularly important for its activity against EGFR exon 20 insertion mutants, which often alter the conformation of the P-loop.
-
Solvent Front Interactions: The solvent-exposed region of the molecule can be modified to optimize pharmacokinetic properties without compromising its core binding interactions.
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway and this compound's Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the IC50 of this compound against wild-type and mutant EGFR.
-
Materials: Recombinant human EGFR (WT and mutants), biotinylated poly-GT substrate, ATP, HTRF Kinase-TK Antibody labeled with Eu3+-cryptate, and Streptavidin-XL665.
-
Procedure:
-
Serially dilute this compound in DMSO.
-
In a 384-well plate, add the EGFR enzyme and the diluted this compound.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated poly-GT substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect phosphorylation by adding the HTRF detection reagents (Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible microplate reader (emission at 620 nm and 665 nm).
-
The ratio of the fluorescence signals is proportional to the extent of substrate phosphorylation.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring different EGFR mutations.
-
Materials: NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion), appropriate cell culture media, and the CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Conclusion
The selectivity of this compound for mutant forms of EGFR, particularly the T790M resistance mutation and exon 20 insertion mutations, over wild-type EGFR is a result of rational drug design. This selectivity is achieved through a combination of irreversible covalent binding to Cys797 and optimized non-covalent interactions within the ATP-binding pocket, including enhanced hydrophobic interactions with Phe723 of the P-loop and accommodation of the T790M gatekeeper mutation. This molecular profile allows for potent inhibition of the target oncogenic drivers while minimizing the mechanism-based toxicities associated with wild-type EGFR inhibition, making this compound a promising therapeutic agent for specific, genetically-defined NSCLC patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural Basis of AZD9291 Selectivity for EGFR T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Pruvonertinib: A Novel Third-Generation EGFR Inhibitor Targeting Acquired Resistance in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). Pruvonertinib (also known as YK-029A), a novel, orally bioavailable, third-generation EGFR inhibitor, has emerged as a promising therapeutic agent designed to overcome key resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the role of this compound in addressing acquired resistance to EGFR TKIs, with a focus on its activity against the T790M mutation and exon 20 insertion mutations.
Introduction: The Challenge of Acquired EGFR TKI Resistance
First and second-generation EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations, leading to significant improvements in progression-free survival. However, the majority of patients inevitably develop acquired resistance, limiting the long-term efficacy of these agents. The most common mechanism of acquired resistance is the development of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation, which accounts for approximately 50-60% of cases.[1] Other resistance mechanisms include amplification of MET or HER2, and mutations in downstream signaling molecules like PIK3CA.[1][2] More recently, EGFR exon 20 insertion mutations have been identified as a distinct class of mutations that are largely insensitive to first and second-generation EGFR TKIs.[3]
This compound (YK-029A): A Covalent Inhibitor of Mutant EGFR
This compound is a third-generation EGFR TKI developed through a structure-guided design to selectively and irreversibly inhibit mutant forms of EGFR while sparing the wild-type receptor.[3][4] Its chemical structure allows for increased hydrophobic interactions with the P-loop of EGFR, enabling it to act as a covalent inhibitor.[3] This targeted approach is designed to provide a wider therapeutic window and reduce the toxicities associated with the inhibition of wild-type EGFR, such as rash and diarrhea.[3]
Mechanism of Action: Overcoming T790M and Exon 20 Insertion Mutations
This compound's primary mechanism of action is the irreversible inhibition of EGFR harboring the T790M resistance mutation and exon 20 insertion mutations.[4][5] By covalently binding to the mutant EGFR kinase, this compound blocks downstream signaling pathways, including the PI3K/AKT pathway, thereby inhibiting tumor cell proliferation and inducing apoptosis.[6] Preclinical studies have demonstrated that this compound effectively suppresses both EGFR and AKT phosphorylation in cancer cell lines.[6]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against various EGFR mutant cell lines in preclinical studies.[6] The table below summarizes the reported 50% growth inhibition (GI50) values.[6]
| Cell Line | EGFR Mutation Status | This compound (YK-029A) GI50 (nM) |
| A431 | Wild-Type | 237 |
| PC-9 | Exon 19 Deletion | 7.2 |
| HCC827 | Exon 19 Deletion | 3.4 |
| H1975 | L858R/T790M | 12 |
| Ba/F3 | Exon 20 Insertion | 69 |
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models have shown significant antitumor activity of this compound.[4][5] Oral administration of this compound at well-tolerated doses resulted in tumor regression or prevention of tumor progression in models driven by EGFR exon 20 insertion mutations.[4]
Clinical Data
A multicenter, dose-escalation, and dose-expansion phase 1 clinical trial (NCT05767866, CTR20180350) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC harboring EGFR mutations.[4][6][7]
Efficacy in Treatment-Naive Patients with EGFR Exon 20 Insertion Mutations
In the dose-expansion phase, 26 treatment-naive patients with EGFR exon 20 insertion mutations were administered this compound at 200 mg/day.[4] The key efficacy results are summarized below.[4][6]
| Efficacy Endpoint | Result (n=26) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 73.1% | 52.21% - 88.43% |
| Disease Control Rate (DCR) | 92.3% | 74.87% - 99.05% |
| Median Progression-Free Survival (PFS) | 9.3 months | 5.85 months - Not Evaluated |
Efficacy in Patients with Acquired T790M Mutation
The phase 1 trial also enrolled 38 patients with acquired EGFR T790M mutation after progression on first or second-generation EGFR TKIs. The efficacy in this cohort is presented below.
| Efficacy Endpoint | Result (n=38) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 65.8% | 48.6% - 80.4% |
| Disease Control Rate (DCR) | 84.2% | 68.7% - 94.0% |
| Median Progression-Free Survival (PFS) | 11.0 months | 7.75 months - Not Reached |
| Intracranial ORR (n=8) | 75% | 35.6% - 95.6% |
Safety and Tolerability
Across 108 patients in the safety analysis, this compound was found to be well-tolerated.[4] No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[4] The most common treatment-related adverse events (TRAEs) were generally manageable.[6]
| Treatment-Related Adverse Event (Any Grade) | Frequency |
| Diarrhea | 46.3% |
| Anemia | 38.0% |
| Rash | 32.4% |
Experimental Protocols (Summarized)
The following are summarized methodologies based on the available literature. For complete and detailed protocols, please refer to the primary publications.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of NSCLC cell lines with various EGFR mutation statuses (e.g., A431, PC-9, HCC827, H1975) and Ba/F3 cells engineered to express EGFR exon 20 insertion mutations were used.[6]
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method like the sulforhodamine B (SRB) assay. GI50 values were calculated from dose-response curves.
Western Blot Analysis
-
Method: H1975 cells were treated with this compound at varying concentrations (e.g., 1 and 10 µM).[6] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with primary antibodies specific for phosphorylated EGFR, total EGFR, phosphorylated AKT, and total AKT. A loading control (e.g., β-actin) was used to ensure equal protein loading.
Patient-Derived Xenograft (PDX) Models
-
Model: PDX models were established from tumors of NSCLC patients with EGFR exon 20 insertion mutations.[4]
-
Method: Tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control or this compound orally at various doses. Tumor growth was monitored regularly, and treatment efficacy was assessed by comparing tumor volumes between the treatment and control groups.
Future Directions
The promising preclinical and early clinical data for this compound have paved the way for further investigation. A Phase 3 clinical trial (NCT05767892) is planned to compare the efficacy of first-line this compound against platinum-based chemotherapy in patients with NSCLC harboring EGFR exon 20 insertion mutations.[7] These ongoing studies will be crucial in defining the role of this compound in the evolving treatment landscape for EGFR-mutant NSCLC.
Conclusion
This compound is a potent and selective third-generation EGFR TKI that has demonstrated significant activity against NSCLC with acquired resistance mutations, including T790M and exon 20 insertions. The available preclinical and clinical data suggest a favorable efficacy and safety profile, positioning this compound as a promising new therapeutic option for these difficult-to-treat patient populations. Further clinical development will be critical to fully elucidate its clinical utility and potential to overcome acquired resistance to EGFR TKIs.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of YK-029A in Treatment-Naive Patients With Advanced NSCLC Harboring EGFR Exon 20 Insertion Mutations: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. New advances in the treatment of EGFR exon20ins mutant advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Preclinical Evidence for Pruvonertinib in Lung Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruvonertinib (also known as Ropesertinib or RXC004) is a potent, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine-threonine kinase that plays a crucial role as a downstream regulator of the canonical Wnt signaling pathway. Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous cancers, including lung adenocarcinoma, where it is associated with tumor initiation, proliferation, and metastasis. While direct preclinical studies of this compound in lung adenocarcinoma are not extensively published, a substantial body of preclinical work in other solid tumors, particularly those with Wnt pathway alterations, provides a strong rationale for its investigation in this indication. This technical guide summarizes the available preclinical data for this compound and the evidence supporting the therapeutic targeting of TNIK in lung adenocarcinoma.
Mechanism of Action
This compound targets TNIK, a key component of the Wnt signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of a destruction complex (comprising APC, Axin, GSK3β, and CK1). This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation and survival. TNIK is understood to function as a regulator of the TCF4/β-catenin transcriptional complex. By inhibiting TNIK, this compound effectively disrupts Wnt pathway signaling, leading to the suppression of oncogenic gene expression.
Preclinical Data for this compound (RXC004) in Wnt-Dependent Cancers
This compound has been evaluated in various preclinical models of cancers characterized by Wnt ligand-dependent signaling, such as those with RNF43 mutations or RSPO fusions. These genetic alterations lead to an upregulation of Wnt signaling and create a dependency on this pathway for tumor growth.
Data Presentation
Table 1: In Vitro Activity of this compound (RXC004) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nmol/L) |
| SNU-1411 | Colorectal Cancer | RSPO3 Fusion | Data not specified, but potent inhibition shown |
| HPAF-II | Pancreatic Cancer | RNF43 mutant | <10 |
| AsPC-1 | Pancreatic Cancer | RNF43 mutant | <100 |
| CAPAN-2 | Pancreatic Cancer | RNF43 mutant | >1000 |
| JVE-109 | Colorectal Cancer | RNF43 mutant | Data not specified, but sensitive |
| WiDR | Colorectal Cancer | APC mutant | >10000 |
| HCT116 | Colorectal Cancer | CTNNB1 mutant | >10000 |
Data extracted from a study on Wnt ligand-dependent cancer models.[1]
Table 2: In Vivo Efficacy of this compound (RXC004) in Xenograft Models
| Xenograft Model | Cancer Type | Genetic Background | Dosing | Tumor Growth Inhibition |
| SNU-1411 | Colorectal Cancer | RSPO3 Fusion | Not specified | Significant efficacy reported |
| AsPC-1 | Pancreatic Cancer | RNF43 mutant | Not specified | Significant efficacy reported |
| HPAF-II | Pancreatic Cancer | RNF43 mutant | Not specified | Significant efficacy reported |
Qualitative efficacy was reported in preclinical studies.[1][2]
Rationale for this compound in Lung Adenocarcinoma
The therapeutic rationale for this compound in lung adenocarcinoma is underpinned by the significant role of its target, TNIK, and the Wnt signaling pathway in this disease.
Studies have demonstrated that TNIK is highly expressed in lung adenocarcinoma.[1] The knockdown of TNIK in lung adenocarcinoma cells has been shown to inhibit cell growth and movement both in vitro and in vivo.[1] Furthermore, aberrant Wnt signaling is a known driver of lung carcinogenesis. Activation of the Wnt pathway in murine models of lung cancer has been shown to increase tumorigenesis.[3] In human lung adenocarcinoma, Wnt pathway activation is associated with increased proliferation and metastasis.[3]
Preclinical studies with other TNIK inhibitors, such as NCB-0846, have demonstrated anti-tumor activity in lung cancer models, further validating TNIK as a therapeutic target. NCB-0846 has been shown to inhibit the growth of lung squamous cell carcinoma cells in vitro and in vivo, including in patient-derived xenograft (PDX) models.[4] In lung adenocarcinoma A549 cells, NCB-0846 inhibited TGFβ1-induced epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.
Experimental Protocols
Cell Viability Assay (In Vitro)
-
Cell Culture: Human cancer cell lines (e.g., HPAF-II, AsPC-1, SNU-1411) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (RXC004) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]
Xenograft Tumor Model (In Vivo)
-
Cell Preparation: A suspension of human cancer cells (e.g., HPAF-II, AsPC-1, SNU-1411) in a suitable medium (e.g., PBS or Matrigel) is prepared.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified average volume, mice are randomized into treatment and control groups. This compound (RXC004) is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[1]
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Axin2) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits TNIK, a key regulator of Wnt signaling.
Caption: A general experimental workflow for preclinical evaluation.
Conclusion
While direct preclinical evidence of this compound in lung adenocarcinoma models is still emerging, the existing data from other Wnt-dependent cancers, combined with the strong scientific rationale for targeting TNIK in lung cancer, provides a compelling basis for its further investigation. The preclinical studies to date have demonstrated that this compound is a potent inhibitor of the Wnt pathway with significant anti-tumor activity in relevant cancer models. Future preclinical studies should focus on evaluating this compound in a panel of lung adenocarcinoma cell lines and in vivo models, including patient-derived xenografts, to confirm its therapeutic potential and to identify potential biomarkers of response in this patient population.
References
- 1. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redxpharma.com [redxpharma.com]
- 3. Wnt/beta-catenin signaling regulates cancer stem cells in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Establishing a Pruvonertinib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruvonertinib (also known as YK-029A) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations, including exon 20 insertions (Ex20ins) and the T790M resistance mutation.[1][2] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is crucial for understanding the underlying mechanisms of resistance, identifying new therapeutic targets, and developing strategies to overcome treatment failure.
These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines using a dose-escalation method. This method has been successfully employed to create cell lines resistant to other EGFR-TKIs and is a reliable approach for inducing a resistance phenotype.[3][4][5]
Data Presentation
Table 1: Expected IC50 Values in Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | Expected IC50 (nM) | Fold Resistance |
| Parental (e.g., NCI-H1975) | This compound | 10 - 100 | 1x |
| This compound-Resistant | This compound | 1000 - 5000 | 10-50x |
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-155537 |
| NCI-H1975 Cell Line | ATCC | CRL-5908 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| DMSO | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Anti-EGFR Antibody | Cell Signaling Technology | 4267 |
| Anti-phospho-EGFR (Tyr1068) Antibody | Cell Signaling Technology | 3777 |
| Anti-AKT Antibody | Cell Signaling Technology | 4691 |
| Anti-phospho-AKT (Ser473) Antibody | Cell Signaling Technology | 4060 |
| Anti-ERK1/2 Antibody | Cell Signaling Technology | 4695 |
| Anti-phospho-ERK1/2 (Thr202/Tyr204) Antibody | Cell Signaling Technology | 4370 |
| Anti-MET Antibody | Cell Signaling Technology | 8198 |
| Anti-ß-Actin Antibody | Cell Signaling Technology | 4970 |
Experimental Protocols
Protocol 1: Establishing this compound-Resistant Cell Lines by Dose-Escalation
This protocol describes the generation of this compound-resistant cell lines by continuous exposure to gradually increasing concentrations of the drug.
1. Initial Cell Culture and IC50 Determination: a. Culture the parental cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. b. Determine the baseline IC50 value of this compound for the parental cell line using a cell viability assay such as CellTiter-Glo®.
2. Dose-Escalation Procedure: [3][5] a. Begin by treating the parental cells with this compound at a concentration equal to the IC50 value. b. Culture the cells in the presence of the drug, changing the medium every 2-3 days. c. Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), double the concentration of this compound. d. Repeat this process of gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the increment of the dose increase. e. Continue this dose-escalation process for several months until the cells can tolerate a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
3. Isolation of Resistant Clones (Optional but Recommended): a. Once a resistant population is established, single-cell cloning can be performed using limiting dilution or by seeding cells at a very low density to isolate individual colonies. b. Expand these individual clones to establish monoclonal this compound-resistant cell lines.
4. Maintenance of Resistant Cell Lines: a. Culture the established resistant cell lines in the continuous presence of the final concentration of this compound to maintain the resistance phenotype. b. Regularly check the IC50 of the resistant lines to ensure the stability of the resistance. c. Create cryopreserved stocks of the resistant cells at different passage numbers.
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Cell Viability Assay: a. Seed both parental and resistant cells in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®). d. Calculate the IC50 values for both cell lines to quantify the degree of resistance.
2. Western Blot Analysis: a. Culture parental and resistant cells with and without this compound treatment for a specified time (e.g., 24 hours). b. Lyse the cells and determine protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against key signaling proteins (e.g., total EGFR, p-EGFR, total AKT, p-AKT, total ERK, p-ERK, MET). e. Use an antibody against a housekeeping protein (e.g., ß-actin) as a loading control. f. Incubate with the appropriate secondary antibodies and visualize the protein bands. This will help determine if resistance is associated with altered signaling pathways.[4]
3. Gene Sequencing: a. Extract genomic DNA from both parental and resistant cell lines. b. Amplify the kinase domain of the EGFR gene using PCR. c. Sequence the PCR products to identify potential secondary mutations, such as the C797S mutation, which can confer resistance to third-generation EGFR inhibitors.[6]
Visualizations
Caption: Workflow for establishing a this compound-resistant cell line.
References
- 1. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 4. researchgate.net [researchgate.net]
- 5. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Protocol for Assessing Pruvonertinib (YK-029A) Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruvonertinib (also known as YK-029A) is an orally bioavailable, mutant-selective, third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] It is designed to target EGFR with exon 20 insertion (Ex20ins) activating mutations, as well as the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] this compound covalently binds to the ATP-binding site of the mutant EGFR, leading to the inhibition of its kinase activity and downstream signaling pathways, ultimately resulting in cell death and tumor growth inhibition.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that maintain the histopathological and genetic characteristics of the original tumor.[4] These models are invaluable for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the human tumor microenvironment.
This document provides a detailed protocol for assessing the in vivo efficacy of this compound in NSCLC PDX models harboring EGFR exon 20 insertion mutations.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect by selectively inhibiting mutant EGFR. This inhibition blocks the downstream activation of two key signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are crucial for cell proliferation, survival, and growth. By blocking these signals, this compound induces apoptosis and curtails tumor progression.
Experimental Workflow for Efficacy Assessment
The following diagram outlines the key steps for a preclinical efficacy study of this compound using PDX models.
Quantitative Data Presentation
The following tables summarize preclinical efficacy data for this compound in relevant xenograft models.
Table 1: In Vitro Antiproliferative Activity of this compound (YK-029A)
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| A431 | Wild-Type | 237 |
| PC-9 | Exon 19 Deletion | 7.2 |
| HCC827 | Exon 19 Deletion | 3.4 |
| H1975 | L858R, T790M | 12 |
| Ba/F3 | Exon 20 Insertion | 69 |
| Data sourced from a preclinical study on YK-029A.[5] |
Table 2: In Vivo Efficacy of this compound (YK-029A) in a Cell Line-Derived Xenograft Model (H1975)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 5 | 93 |
| This compound | 10 | 103 |
| This compound | 20 | 111 |
| Data represents tumor growth inhibition in a gefitinib-resistant H1975 xenograft model.[5] |
Table 3: In Vivo Efficacy of this compound (YK-029A) in a Patient-Derived Xenograft (PDX) Model (LU0387)
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle Control | - | Progressive Tumor Growth |
| This compound | 80 (single dose) | 56% decrease in pEGFR at 2h |
| This compound | 80 (single dose) | 84% decrease in pEGFR at 4h |
| This compound | Well-tolerated dosages | Tumor progression prevention or regression |
| Data from the LU0387 PDX model expressing an EGFR exon 20 insertion mutation.[2][5] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
Objective: To establish and expand patient-derived tumors in immunodeficient mice.
Materials:
-
Freshly collected human NSCLC tumor tissue with confirmed EGFR exon 20 insertion mutation.
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Surgical tools (scalpels, forceps).
-
Growth media (e.g., DMEM/F-12) with antibiotics.
-
Matrigel (optional).
Protocol:
-
Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
In a sterile environment, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize an immunodeficient mouse.
-
Make a small incision in the flank region and create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous space. The fragment may be mixed with Matrigel to support initial engraftment.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
Expanded cohort of mice with established PDX tumors (tumor volume 150-200 mm³).
-
This compound (YK-029A) formulated for oral gavage.
-
Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).
-
Calipers for tumor measurement.
-
Animal balance.
Protocol:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound or vehicle control daily via oral gavage at the designated dose levels.
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor mice for any signs of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
Pharmacodynamic (PD) Analysis
Objective: To assess the effect of this compound on EGFR signaling in the tumor tissue.
Materials:
-
Tumor samples collected at various time points after this compound administration.
-
Lysis buffer for protein extraction.
-
Antibodies for Western blotting or Immunohistochemistry (IHC) (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK).
Protocol (IHC):
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tumors (4-5 µm thickness).
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against pEGFR and other relevant pathway proteins.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the levels and localization of the target proteins.
Conclusion
This protocol provides a comprehensive framework for evaluating the preclinical efficacy of this compound in patient-derived xenograft models of NSCLC with EGFR exon 20 insertion mutations. The use of PDX models offers a clinically relevant platform to assess anti-tumor activity, understand the mechanism of action, and identify potential biomarkers of response. The quantitative data from such studies are crucial for the continued clinical development of this compound as a targeted therapy for this patient population.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of YK-029A in Treatment-Naive Patients With Advanced NSCLC Harboring EGFR Exon 20 Insertion Mutations: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. YK-029A shows preclinical efficacy in several EGFR mutant lung cancer models | BioWorld [bioworld.com]
Application Notes and Protocols: Preparation of Pruvonertinib Stock Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Pruvonertinib stock solutions for in vitro research applications. This compound is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) inhibitor that targets EGFR with exon 20 insertion activating mutations and the T790M resistance mutation. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | YK-029A |
| Molecular Formula | C₂₇H₃₂N₈O₂ |
| Molecular Weight | 500.6 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% (or as specified by the supplier) |
| CAS Number | Not available |
Solubility Data
While specific solubility data for this compound is not widely published, based on the properties of similar tyrosine kinase inhibitors, it is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For the purpose of this protocol, we will proceed with the assumption that this compound is soluble in DMSO at a concentration of at least 10 mM. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
| Solvent | Anticipated Solubility |
| DMSO | ≥10 mM |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| Aqueous Buffers (e.g., PBS pH 7.2) | Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous or high-purity DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: sonicator
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weigh this compound: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.006 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 500.6 g/mol x 1000 mg/g = 5.006 mg
-
-
-
Add DMSO: Carefully add the calculated volume of DMSO to the vial containing the weighed this compound powder. For a 10 mM solution with 5.006 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming of the vial in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| -80°C | 3 years | 6 months |
| 4°C | 2 years | Not Recommended |
Note: The stability information is based on general recommendations for similar compounds and may vary. It is advisable to consult the supplier's datasheet for specific storage recommendations. Protect the stock solution from light.
Preparation of Working Solutions for Cell-Based Assays
For in vitro experiments, the concentrated DMSO stock solution must be further diluted in a suitable aqueous medium, such as cell culture medium or phosphate-buffered saline (PBS), to the final desired concentration.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your chosen cell culture medium or buffer to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock and Working Solution Preparation.
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. This inhibition blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and growth.
Caption: Inhibition of EGFR Signaling by this compound.
Troubleshooting & Optimization
How to minimize off-target effects of Pruvonertinib in cell-based assays
Welcome to the Technical Support Center for Pruvonertinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays, with a specific focus on minimizing and identifying potential off-target effects.
A Note on this compound: this compound (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR with exon 20 insertion (Ex20ins) activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] As with many kinase inhibitors, especially those under active development, a comprehensive public profile of all potential off-targets is not yet fully established. This guide, therefore, provides best practices and general protocols applicable to third-generation EGFR inhibitors to help you design robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors? A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[3] For kinase inhibitors like this compound, which are designed to fit into the ATP-binding pocket of EGFR, there is a possibility of binding to the ATP pockets of other structurally similar kinases.[3] These unintended interactions can lead to:
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to unexpected cytotoxicity, unrelated to the inhibition of the intended cancer target.[3]
-
Mechanisms of Resistance: In some cases, off-target effects can activate compensatory signaling pathways that lead to drug resistance.
Q2: How are the potential off-targets of an inhibitor like this compound typically identified? A2: A combination of computational and experimental methods is used to identify potential off-targets:
-
In Vitro Kinase Profiling: This is a primary experimental method where the inhibitor is tested against a large panel of hundreds of purified kinases.[4] These screens measure the concentration of the inhibitor required to inhibit 50% of each kinase's activity (IC50), revealing a selectivity profile.
-
Chemical Proteomics: This cell-based approach uses chemical probes to identify which proteins the inhibitor binds to within a complex cellular lysate or even in living cells. This method can identify both kinase and non-kinase off-targets.[5]
-
Computational Modeling: In silico methods, such as molecular docking, can predict potential interactions by modeling how the inhibitor might fit into the ATP-binding sites of various kinases based on their crystal structures.[6][7]
Q3: What are the key strategies to minimize off-target effects in my cell-based assays? A3: A multi-faceted approach is essential for robust and reliable results:
-
Concentration Optimization: Use the lowest effective concentration of this compound that achieves significant inhibition of the intended target (EGFR) without engaging less potent off-targets. This requires performing a careful dose-response analysis.
-
Orthogonal Controls: Confirm key findings using a structurally unrelated EGFR inhibitor. If two different molecules targeting the same protein produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Genetic Validation: Use genetic tools like siRNA or CRISPR/Cas9 to specifically knock down or knock out EGFR. The resulting phenotype should mimic the effect of this compound treatment if the drug's effect is on-target. This is considered a gold-standard validation method.[8]
-
Appropriate Cell Line Selection: Use cell lines where the EGFR pathway is a known and dominant driver of the phenotype you are measuring (e.g., proliferation). Avoid cell lines where potential off-targets might play a critical role.
Troubleshooting Guide: Interpreting Unexpected Results
This guide provides a step-by-step approach to address common issues encountered when using this compound or similar kinase inhibitors in cell-based assays.
Q1: I'm observing a cellular phenotype that seems inconsistent with known EGFR signaling. How can I determine if this is an off-target effect?
A1: This is a common challenge. Follow this experimental workflow to dissect the observation:
Step 1: Confirm On-Target Engagement. First, verify that this compound is inhibiting its intended target, EGFR, at the concentration and time point used in your experiment. The most direct way is to measure the phosphorylation status of EGFR at a key autophosphorylation site (e.g., Y1068).[9] A significant reduction in phosphorylated EGFR (p-EGFR) relative to total EGFR confirms the drug is engaging its target.
Step 2: Use a Structurally Unrelated EGFR Inhibitor. Treat your cells with an EGFR inhibitor from a different chemical class (e.g., an earlier generation inhibitor like Gefitinib if your cell line is sensitive, or another third-generation inhibitor). If this second inhibitor reproduces the same unexpected phenotype, the effect is more likely linked to EGFR inhibition. If it does not, an off-target effect of this compound is probable.[3]
Step 3: Perform a Genetic Validation Experiment. Use siRNA or CRISPR to specifically reduce the expression of EGFR in your cells. If the reduction of EGFR protein levels "phenocopies" (reproduces) the effect you observed with this compound, it provides strong evidence for an on-target mechanism.[10] Conversely, if the phenotype is only observed with the drug and not with genetic knockdown, an off-target effect is the likely cause.
Q2: My cells show high levels of toxicity at concentrations where I expect to see specific EGFR inhibition. How can I troubleshoot this?
A2: Unexpected cytotoxicity can arise from on-target effects in highly dependent cell lines or from off-target inhibition of essential kinases.
Step 1: Determine the Therapeutic Window. Simultaneously perform two dose-response curves: one for on-target activity (e.g., inhibition of p-EGFR by Western blot) and one for cytotoxicity (e.g., using a cell viability assay). This will allow you to compare the IC50 (for target inhibition) with the CC50 (cytotoxic concentration). A narrow window between these values suggests that toxicity may be linked to off-target effects or on-target effects that are not well tolerated by the cells.
Step 2: Use a Target-Negative Control Cell Line. If possible, test this compound on a cell line that does not express EGFR or expresses a drug-resistant mutant. If this cell line still shows cytotoxicity at similar concentrations, it strongly suggests the toxicity is driven by an off-target mechanism.
Step 3: Investigate Apoptosis Markers. To understand the nature of the cell death, perform assays for markers of apoptosis, such as measuring cleaved caspase-3 by Western blot or using Annexin V staining in flow cytometry. This can help determine if the cytotoxicity is due to a programmed cell death pathway that might be activated by an off-target.
Data Presentation
Quantitative data should be organized to clearly distinguish on-target potency from off-target activity and general cytotoxicity.
Table 1: Example Kinase Selectivity Profile for a this compound-like EGFR Inhibitor (Note: This data is hypothetical and for illustrative purposes, based on typical profiles of third-generation EGFR inhibitors like Osimertinib (B560133).)[6]
| Kinase Target | Type | IC50 (nM) | Selectivity vs. EGFR (L858R/T790M) |
| EGFR (L858R/T790M) | Primary On-Target | 0.8 | - |
| EGFR (Exon 19 Del/T790M) | Primary On-Target | 1.1 | - |
| EGFR (Wild-Type) | On-Target (Undesired) | 45 | 56-fold |
| HER2/ERBB2 | Off-Target | 150 | 188-fold |
| SRC | Off-Target | > 1000 | > 1250-fold |
| BTK | Off-Target | > 1000 | > 1250-fold |
| JAK3 | Off-Target | 250 | 313-fold |
Table 2: Example Data from a Cellular Dose-Response Experiment
| This compound Conc. (nM) | % Inhibition of p-EGFR (Y1068) | % Cell Viability |
| 0 (Vehicle) | 0% | 100% |
| 0.1 | 15% | 98% |
| 1.0 | 55% | 95% |
| 10 | 92% | 88% |
| 100 | 98% | 52% |
| 1000 | 99% | 15% |
Experimental Protocols
Protocol 1: Western Blot for On-Target EGFR Inhibition
This protocol allows for the quantification of EGFR phosphorylation to confirm on-target engagement.[9][11]
-
Cell Culture & Treatment: Plate an EGFR-dependent cell line (e.g., NCI-H1975) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for Total EGFR and a loading control (e.g., GAPDH).
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-EGFR signal to Total EGFR, and then to the loading control.
-
Protocol 2: Target Validation using siRNA-Mediated Knockdown
This "phenocopy" experiment validates that the observed phenotype is due to the loss of EGFR function.[12][13]
-
siRNA Transfection:
-
Seed cells to be 50-60% confluent on the day of transfection.
-
Prepare two separate siRNA solutions: one non-targeting (scramble) control and one targeting EGFR.
-
Dilute siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours before replacing with complete media.
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the EGFR protein.
-
Phenotypic Assay: Perform the cell-based assay of interest (e.g., cell viability, migration) on the scramble control and EGFR-knockdown cells.
-
Validation of Knockdown: In parallel, lyse a separate set of transfected cells and perform a Western blot for Total EGFR to confirm successful knockdown.
-
Data Analysis: Compare the phenotype of the EGFR-knockdown cells to cells treated with this compound. A similar phenotype supports an on-target effect.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathways inhibited by this compound.
Caption: Experimental workflow for validating potential off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Pruvonertinib stability in cell culture media over time
Welcome to the technical support center for Pruvonertinib. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development.[2][3][4] By inhibiting BTK, this compound blocks downstream signaling pathways that are essential for the proliferation, survival, and activation of B-cells.[1][5] This makes it a therapeutic target for B-cell malignancies and immune-mediated diseases.[1][3]
Q2: Which signaling pathways are affected by this compound treatment?
This compound primarily targets the BTK signaling pathway. Downstream of the B-cell receptor, BTK activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2).[4] This, in turn, triggers a cascade involving second messengers that ultimately activate transcription factors like Nuclear Factor-kappa B (NF-κB).[2][5] NF-κB is crucial for the expression of genes that regulate cell proliferation and survival.[6] Therefore, by inhibiting BTK, this compound effectively downregulates the activation of PLCγ2 and NF-κB.[6]
Q3: Is there any data on the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in solution can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light. For researchers, it is crucial to determine the stability of this compound under their specific experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause: Degradation of this compound in the cell culture medium.
Recommended Action:
-
Perform a Stability Assessment: It is highly recommended to determine the half-life of this compound in your specific cell culture medium (e.g., RPMI-1640, DMEM) under your experimental conditions (e.g., 37°C, 5% CO2).
-
Minimize Freeze-Thaw Cycles: Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can accelerate degradation.
-
Fresh Preparation: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level for your cells.
Issue 2: High variability between replicate experiments.
Possible Cause: Inconsistent compound stability or handling.
Recommended Action:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, cell densities, and this compound concentrations, are kept consistent across all experiments.
-
Light Protection: Protect this compound stock solutions and experimental setups from direct light, as light exposure can cause degradation of photosensitive compounds.
-
pH Monitoring: Monitor the pH of your cell culture medium, as significant changes in pH can affect the stability of small molecules.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented as required for your cell line (e.g., with FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system or another suitable analytical method for quantifying this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Once all time points have been collected, analyze the concentration of this compound in each sample using a validated HPLC method or another appropriate analytical technique.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.
Data Presentation:
The quantitative data obtained from the stability assessment can be summarized in a table for clear comparison.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits BTK, blocking downstream signaling to PLCγ2 and NF-κB.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identifying confounding factors in Pruvonertinib efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pruvonertinib. The information is presented in a question-and-answer format to directly address potential challenges in identifying confounding factors during experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as YK-029A, is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is to selectively and irreversibly inhibit the kinase activity of mutant forms of EGFR.[3][4] Specifically, it targets EGFR with exon 20 insertion (Ex20ins) mutations and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[2] By binding to the ATP-binding pocket of the mutant EGFR, this compound blocks downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[3]
Q2: What are the major signaling pathways affected by this compound?
This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell growth, proliferation, and survival. The key pathways affected by the inhibition of EGFR by this compound include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
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PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival.
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JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.
By inhibiting EGFR, this compound effectively dampens the signals transmitted through these pathways, leading to an anti-tumor effect in cancers driven by EGFR mutations.
Q3: What are potential confounding factors to consider when designing a this compound efficacy study?
Several factors can confound the results of this compound efficacy studies, leading to a misinterpretation of its true treatment effect. It is crucial to identify and control for these factors in the study design and analysis. Potential confounding factors include:
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Patient-related factors:
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Specific EGFR mutation subtype: The efficacy of EGFR inhibitors can vary depending on the specific type of EGFR mutation. For example, some exon 20 insertion mutations may be more or less sensitive to this compound.
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Co-occurring genetic alterations: The presence of other mutations, such as in TP53, or amplifications in genes like MET, can influence the response to EGFR inhibitors.[5]
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Baseline patient characteristics: Factors such as age, sex, race, performance status, and the presence of comorbidities can impact treatment outcomes.[6]
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Prior lines of therapy: Previous treatments can affect tumor biology and subsequent response to this compound.
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Presence of brain metastases: The ability of the drug to penetrate the central nervous system and its efficacy against brain metastases can be a significant factor.[6]
-
-
Treatment-related factors:
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Treatment adherence: In oral therapies like this compound, patient adherence to the prescribed dosing regimen is critical for maintaining therapeutic drug levels.
-
Concomitant medications: Other medications the patient is taking could potentially interact with this compound, affecting its metabolism and efficacy.
-
-
Study design and analysis factors:
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Selection bias: In non-randomized studies, there may be systematic differences between the characteristics of patients who receive this compound and those in the control group.
-
Time-dependent confounding: Factors that change over time, such as performance status, can act as confounders if not properly accounted for in the analysis.[7]
-
Post-study therapy: The treatments patients receive after discontinuing the study drug can influence overall survival and confound the assessment of this compound's long-term benefit.[7]
-
Q4: How can we mitigate the impact of confounding factors in our study?
Several strategies can be employed to minimize the influence of confounding factors:
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Randomized Controlled Trials (RCTs): Randomization is the gold standard for minimizing confounding by distributing known and unknown prognostic factors evenly between treatment arms.[7]
-
Stratification: In both randomized and observational studies, stratifying patients based on key prognostic factors (e.g., EGFR mutation subtype, presence of brain metastases) can help ensure comparability between groups.
-
Statistical Adjustment: In the analysis phase, multivariable regression models can be used to adjust for the effects of known confounding variables.[5]
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Propensity Score Matching: In observational studies, propensity score matching can be used to create treatment and control groups with similar distributions of baseline characteristics.
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Careful Patient Selection: Defining clear inclusion and exclusion criteria can help to create a more homogeneous study population, reducing the potential for confounding.
-
Standardized Treatment Protocols: Ensuring that all patients within a treatment arm receive the same dose and schedule of this compound and that concomitant medications are carefully managed can reduce treatment-related confounding.
-
Blinding: Blinding of patients and investigators to the treatment allocation can help to reduce bias in the assessment of outcomes.
Data Presentation
Table 1: Efficacy and Safety of this compound (YK-029A) in Treatment-Naive Patients with Advanced NSCLC Harboring EGFR Exon 20 Insertion Mutations (Phase 1 Trial)
| Efficacy Endpoint | Result (N=26) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 73.1% | 52.21% - 88.43% |
| Disease Control Rate (DCR) | 92.3% | 74.87% - 99.05% |
| Median Progression-Free Survival (PFS) | 9.3 months | 5.85 months - Not Evaluated |
| Safety Profile (N=108) | Any Grade | Grade ≥3 |
| Treatment-Emergent Adverse Events (TEAEs) | 98.1% | 38.0% |
| Treatment-Related Adverse Events (TRAEs) | 94.4% | 27.8% |
| Most Common TRAEs | ||
| Diarrhea | 46.3% | Not specified |
| Anemia | 38.0% | Not specified |
| Rash | 32.4% | Not specified |
Data from a multicenter, dose-escalation, and dose-expansion phase 1 clinical trial.[8]
Experimental Protocols
Representative Experimental Protocol: Phase 1 Dose-Escalation and Expansion Study of this compound in Advanced NSCLC
This protocol is a representative example based on available information from the Phase 1 trial of this compound (YK-029A).[8]
1. Study Objectives:
-
Primary: To evaluate the safety and tolerability of this compound in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Secondary: To assess the preliminary anti-tumor activity of this compound, characterized by Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS). To evaluate the pharmacokinetic (PK) profile of this compound.
2. Patient Population:
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Inclusion Criteria:
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Histologically or cytologically confirmed advanced or metastatic NSCLC.
-
Documented EGFR mutation (e.g., exon 20 insertion, T790M).
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Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
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Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
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Adequate organ function.
-
-
Exclusion Criteria:
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Prior treatment with a third-generation EGFR TKI.
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Symptomatic brain metastases.
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Major surgery within 4 weeks prior to starting treatment.
-
3. Study Design:
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Dose Escalation Phase: A standard 3+3 dose-escalation design is used. Cohorts of 3-6 patients receive escalating doses of this compound. The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a dose-limiting toxicity (DLT).
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Dose Expansion Phase: Once the RP2D is determined, additional patients are enrolled into specific cohorts based on their EGFR mutation status (e.g., treatment-naive with EGFR exon 20 insertion) to further evaluate safety and preliminary efficacy.
4. Treatment:
-
This compound is administered orally, once daily, in 28-day cycles.
-
Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.
5. Assessments:
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Safety: Monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
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Efficacy: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and every 6-8 weeks thereafter. Tumor response is evaluated by an independent review committee according to RECIST v1.1.
-
Pharmacokinetics: Blood samples are collected at specified time points to determine the plasma concentration of this compound.
6. Statistical Analysis:
-
Safety and tolerability are summarized using descriptive statistics.
-
Efficacy endpoints (ORR, DCR) are calculated with 95% confidence intervals.
-
PFS is estimated using the Kaplan-Meier method.
Mandatory Visualization
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Identifying Confounding Factors in this compound Studies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Post-study therapy as a source of confounding in survival analysis of first-line studies in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of YK-029A in Treatment-Naive Patients With Advanced NSCLC Harboring EGFR Exon 20 Insertion Mutations: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Long-Term Storage of Pruvonertinib: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for the long-term storage of Pruvonertinib. Given the limited publicly available stability data for this compound, this guide leverages information on its structural analog, Osimertinib (B560133), and general best practices for the storage of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of this compound in its solid (powder) form, it is recommended to store the compound at -20°C.[1] To prevent degradation from environmental factors, the container should be tightly sealed and protected from light and moisture.[1][2] For short-term storage, 4°C is generally acceptable, but for periods exceeding a few weeks, -20°C is the preferred temperature to ensure stability.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in solvents like DMSO, should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or, for extended periods, at -80°C.[3] Use amber vials or wrap vials in foil to protect the solutions from light.[1]
Q3: My this compound solution has precipitated. What should I do?
Precipitation can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation. If you observe precipitation, gentle warming in a 37°C water bath may help redissolve the compound.[1] Ensure the vial is tightly sealed to prevent solvent evaporation. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded.
Q4: What are the known degradation pathways for compounds similar to this compound?
Studies on Osimertinib, a structural analog of this compound, have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5][6][7][8] It demonstrates relative stability under thermal stress.[4][8] The primary degradation products often involve modifications to the core structure, such as N-oxides.[5] Therefore, it is crucial to avoid exposing this compound to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Compound Activity | - Improper storage temperature.- Repeated freeze-thaw cycles of stock solutions.- Exposure to light or moisture.- Degradation due to chemical incompatibility. | - Verify storage temperature is consistently maintained at -20°C or below.- Aliquot stock solutions into single-use volumes.[1]- Store in tightly sealed, light-protected containers.[1][2]- Avoid contact with strong acids, bases, and oxidizing agents. |
| Inconsistent Experimental Results | - Inaccurate weighing of the compound.- Incomplete dissolution.- Use of a degraded stock solution. | - Use a calibrated analytical balance for weighing.- Visually confirm complete dissolution before use; gentle warming may assist.[1]- Prepare fresh stock solutions if degradation is suspected. |
| Discoloration of Solid Compound | - Exposure to light or air (oxidation). | - Discard the discolored compound as it may be degraded.- Ensure future storage is in a dark, airtight container. |
Experimental Protocols
To ensure the integrity of your this compound samples, particularly after long-term storage or if degradation is suspected, the following experimental protocols can be employed.
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of this compound and the detection of potential degradation products.
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 5 mg of a new, validated batch of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the stored this compound sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions (based on typical methods for similar compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate (B1210297) buffer is often effective for EGFR inhibitors.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a common detection wavelength for similar compounds is around 270-280 nm).[4]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. A significant decrease in the area of the main peak for the stored sample compared to the standard, or the appearance of new peaks, indicates degradation.
-
Visualizations
Signaling Pathway Context
Caption: Simplified signaling pathway showing this compound's mechanism of action.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of stored this compound samples.
References
- 1. benchchem.com [benchchem.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
Validation & Comparative
A Head-to-Head Comparison: Pruvonertinib vs. Osimertinib in T790M-Mutated NSCLC Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of pruvonertinib (also known as sunvozertinib (B10823858) or DZD9008) and osimertinib (B560133) in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the established standard of care for patients with T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy. This compound is an investigational, orally bioavailable, irreversible EGFR TKI also designed to target a range of EGFR mutations, including T790M. This guide synthesizes available preclinical data to offer a comparative perspective on their activity in T790M models.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and osimertinib in T790M models. Direct head-to-head clinical data in a T790M-positive patient population is not yet available for this compound, as clinical trials have primarily focused on its efficacy in patients with EGFR exon 20 insertion mutations.
Table 1: In Vitro Activity in T790M-Mutant Cell Lines
| Drug | Cell Line | Mutation | Assay | IC50 (nM) | Reference |
| This compound (Sunvozertinib/DZD9008) | Ba/F3 | L858R/T790M | pEGFR Downregulation | 1.1 - 12 | [1] |
| Osimertinib | NCI-H1975 | L858R/T790M | Cell Viability (MTT) | 30 | [2] |
Table 2: In Vivo Efficacy in T790M Xenograft Models
| Drug | Model | Mutation | Dosing | Outcome | Reference |
| This compound (Sunvozertinib/DZD9008) | Luci-H1975 Brain Metastasis Model | L858R/T790M | 25 mg/kg or 50 mg/kg b.i.d. | Profound tumor regression, comparable to osimertinib | [1] |
| Osimertinib | NCI-H1975 Subcutaneous Xenograft | L858R/T790M | 5 mg/kg | Potent antitumor efficacy, enhanced with irradiation | [3][4] |
Signaling Pathways and Mechanism of Action
Both this compound and osimertinib are third-generation EGFR TKIs that irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation effectively blocks EGFR signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival. Their selectivity for mutant EGFR, including the T790M resistance mutation, over wild-type EGFR is a key feature that minimizes off-target toxicities.
Caption: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited preclinical studies.
In Vitro pEGFR Downregulation Assay (for this compound)
-
Cell Lines: Ba/F3 cells engineered to express EGFR with L858R/T790M mutations.
-
Treatment: Cells were treated with varying concentrations of sunvozertinib (DZD9008).
-
Analysis: The levels of phosphorylated EGFR (pEGFR) were measured to determine the concentration at which the drug inhibits 50% of the EGFR phosphorylation (IC50). The specific method for pEGFR detection was not detailed in the available abstract.
In Vivo Xenograft Models A general workflow for evaluating the in vivo efficacy of EGFR inhibitors in T790M models is outlined below.
Caption: General Workflow for T790M Xenograft Model Studies.
-
Cell Line for Xenografts: The NCI-H1975 human NSCLC cell line, which endogenously harbors both the L858R activating mutation and the T790M resistance mutation, is commonly used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: For subcutaneous models, NCI-H1975 cells are injected into the flank of the mice. For brain metastasis models, luciferase-expressing NCI-H1975 (luci-H1975) cells are injected intracranially.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The drugs (this compound or osimertinib) are typically administered orally once or twice daily.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers for subcutaneous models. For brain metastasis models, tumor burden is monitored by bioluminescence imaging. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition.
Summary and Future Directions
Preclinical data suggests that this compound (sunvozertinib/DZD9008) demonstrates potent in vitro and in vivo activity against EGFR T790M-mutated NSCLC models, with an efficacy profile that appears comparable to osimertinib in the limited available data.[1] However, a direct and comprehensive comparison is challenging due to the lack of standardized head-to-head preclinical studies and the absence of clinical efficacy data for this compound in a T790M-positive patient population.
The clinical development of this compound has largely focused on its promising activity in patients with EGFR exon 20 insertion mutations, a population with high unmet medical need.[5][6] While preclinical findings support its potential in the T790M setting, further clinical investigation would be required to ascertain its comparative efficacy and safety profile against the established standard of care, osimertinib, in this specific patient population. Researchers will be keenly watching for any subgroup analyses from ongoing trials that may shed light on the clinical activity of this compound in T790M-mutated tumors.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-World Outcomes of T790M Mutation Testing and Sequential Osimertinib in EGFR-Positive Advanced Non-small Cell Lung Cancer: A Revisited Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical and Preclinical Comparison of Exon 20 Insertion Inhibitors in Non-Small Cell Lung Cancer
For Immediate Release
In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), a new generation of inhibitors targeting EGFR and HER2 exon 20 insertion mutations is offering hope for patients with tumors historically resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive head-to-head comparison of Pruvonertinib (YK-029A) and other leading exon 20 insertion inhibitors, including Mobocertinib, Amivantamab, Poziotinib, and Zipalertinib (CLN-081), based on available clinical and preclinical data.
Executive Summary
This compound (YK-029A), a third-generation EGFR TKI, has demonstrated promising preliminary efficacy in treatment-naive NSCLC patients with EGFR exon 20 insertion mutations, exhibiting a high objective response rate.[1][2] This positions it as a significant contender in a field with several recently approved and late-stage clinical candidates. This guide will delve into the comparative efficacy, safety, and mechanisms of action of these inhibitors to provide researchers, clinicians, and drug development professionals with a clear, data-driven overview.
Comparative Efficacy of Exon 20 Insertion Inhibitors
The clinical performance of this compound and its counterparts is summarized below, focusing on key efficacy metrics from clinical trials in patients with NSCLC harboring EGFR exon 20 insertion mutations.
| Inhibitor | Trial Name (Phase) | Patient Population | Objective Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound (YK-029A) | Phase 1 | Treatment-Naive | 73.1%[1][2] | Not Reported | 9.3 months[3][4] | Not Reported |
| Mobocertinib | EXCLAIM (Phase 1/2) | Previously Treated | 28% (IRC)[5] | 17.5 months | 7.3 months[5] | 24.0 months[6] |
| Amivantamab | CHRYSALIS (Phase 1) | Previously Treated | 40% (BICR)[7] | 11.1 months[7] | 8.3 months[7] | 22.8 months |
| Poziotinib | ZENITH20 (Phase 2) | Previously Treated (EGFR) | 14.8% | 8.6 months | 5.5 months[8] | 19.2 months[8] |
| ZENITH20 (Phase 2) | Treatment-Naive (HER2) | 43.8% | 5.4 months[9] | 5.6 months[9] | Not Reported | |
| Zipalertinib (CLN-081) | REZILIENT1 (Phase 1/2) | Previously Treated | 41% (at 100mg BID) | 8.5 months | Not Reported | Not Reported |
IRC: Independent Review Committee; BICR: Blinded Independent Central Review; BID: Twice Daily
Safety and Tolerability Profile
A comparison of the most common treatment-emergent adverse events (TEAEs) observed in clinical trials provides insight into the safety profiles of these inhibitors.
| Inhibitor | Common (≥20%) Treatment-Related Adverse Events | Grade ≥3 Treatment-Related Adverse Events |
| This compound (YK-029A) | Anemia (50.9%), Diarrhea (49.1%), Rash (34.3%)[1][2] | 27.8% (including diarrhea) |
| Mobocertinib | Diarrhea (91%), Rash (45%), Paronychia (38%), Decreased Appetite (35%), Nausea (34%)[10] | Diarrhea (21%)[10] |
| Amivantamab | Rash (86%), Infusion-Related Reactions (66%), Paronychia (45%)[7] | Rash, Nail toxicity, Stomatitis, Infusion-related reaction, Fatigue, Edema, Constipation, Decreased appetite, Nausea, COVID-19, Diarrhea, Vomiting |
| Poziotinib | Diarrhea, Rash, Stomatitis/Mucosal Inflammation[9] | Rash (35%), Stomatitis/Mucosal Inflammation (21%), Diarrhea (15%) (in HER2+ patients)[9] |
| Zipalertinib (CLN-081) | Rash (80%), Paronychia (32%), Diarrhea (30%)[3] | Anemia (7%), Pneumonitis (2.5%), Rash (2.5%), Diarrhea (2%), ALT increased (2%), Platelet count decreased (2%) |
Mechanism of Action and Signaling Pathways
This compound is an orally bioavailable, mutant-selective, third-generation EGFR inhibitor. It targets and irreversibly binds to EGFR with exon 20 insertion mutations, as well as the T790M resistance mutation.[11] This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical and clinical evaluation of EGFR exon 20 insertion inhibitors.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a compound against the kinase domain of EGFR.
Methodology: A common method is a luminescence-based kinase assay that measures the amount of ADP produced.
-
Reagent Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Prepare a master mix containing a peptide substrate and ATP in a kinase assay buffer. Dilute the recombinant EGFR enzyme in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the diluted inhibitor or DMSO (control). Add the kinase reaction master mix. Initiate the reaction by adding the diluted EGFR enzyme. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and cytostatic effects of an inhibitor on cancer cell lines.
Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells (e.g., those with EGFR exon 20 insertions) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology: Human tumor cells are implanted into immunodeficient mice.
-
Cell Implantation: Subcutaneously inject human cancer cells with EGFR exon 20 insertion mutations into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified size.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., orally) and vehicle control daily.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and analyze the tumors.
Conclusion
This compound (YK-029A) has demonstrated a promising efficacy profile in its initial clinical evaluation for treatment-naive NSCLC with EGFR exon 20 insertion mutations, showing a high objective response rate. Its performance in the ongoing Phase III trial will be critical in establishing its position relative to other approved and investigational therapies. While direct cross-trial comparisons should be made with caution, the data presented in this guide provides a valuable framework for understanding the current landscape of exon 20 insertion inhibitors. The distinct safety profiles and mechanisms of action of these agents will likely play a significant role in treatment selection for this challenging patient population. Continued research and head-to-head clinical trials will be essential to further delineate the optimal therapeutic strategies for patients with EGFR and HER2 exon 20 insertion-mutated NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YK-029A in the landscape of treatments for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations - Locke - AME Clinical Trials Review [actr.amegroups.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Pruvonertinib's Selectivity for Mutant vs. Wild-Type EGFR: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of Pruvonertinib (YK-029A), a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, focusing on its selectivity for mutant versus wild-type (WT) EGFR. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile against other established EGFR inhibitors.
This compound is an orally bioavailable, mutant-selective EGFR inhibitor designed to target EGFR with exon 20 insertion (Ex20ins) mutations and the T790M resistance mutation.[1] Its mechanism aims to induce cell death and inhibit tumor growth in tumor cells that overexpress these mutated forms of EGFR.[2] This guide summarizes key preclinical data demonstrating its selectivity and provides context with comparable data for other EGFR inhibitors.
Quantitative Data Summary
The selectivity of an EGFR inhibitor is a critical factor in its therapeutic index, with higher selectivity for mutant forms potentially leading to a better safety profile by sparing wild-type EGFR. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and other EGFR inhibitors against various EGFR genotypes. Lower values indicate higher potency.
Table 1: this compound (YK-029A) Activity Against Various EGFR Genotypes
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| A431 | Wild-Type | 237 |
| PC-9 | Exon 19 Deletion | 7.2 |
| HCC827 | Exon 19 Deletion | 3.4 |
| H1975 | L858R/T790M | 12 |
| Ba/F3 | Exon 20 Insertion | 69 |
Data sourced from BioWorld.[3]
Table 2: Comparative IC50/GI50 Values of Other EGFR Inhibitors
| Inhibitor | EGFR Mutation | Cell Line | IC50/GI50 (nM) | Reference |
| Osimertinib | Wild-Type | Ba/F3 | >1000 | [4] |
| Exon 19 Deletion | Ba/F3 | ~10 | [4] | |
| L858R | Ba/F3 | ~10 | [4] | |
| L858R/T790M | H1975 | 12 | [3] | |
| Afatinib | Wild-Type | Ba/F3 | ~100 | [4] |
| Exon 19 Deletion | Ba/F3 | <1 | [4] | |
| L858R | Ba/F3 | <1 | [4] | |
| L858R/T790M | H1975 | ~100 | [4] |
Experimental Protocols
Detailed experimental protocols for the this compound-specific studies are not publicly available. However, the following are standard methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (General Protocol)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.
Principle: The assay measures the enzymatic activity of purified EGFR (wild-type or mutant) by detecting the amount of phosphorylated substrate produced. Inhibition of this process by a compound leads to a decrease in the signal.
Methodology:
-
Reaction Setup: In a multi-well plate, the EGFR kinase enzyme is incubated with a specific peptide substrate, ATP, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (General Protocol)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines with different EGFR statuses.
Principle: The viability of cells is assessed after a period of incubation with the inhibitor. A reduction in cell viability indicates an inhibitory effect on cell proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines with known EGFR mutations (e.g., PC-9, H1975) or wild-type EGFR (e.g., A431) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTS/MTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
ATP-Based Assay (e.g., CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The viability data is normalized to the vehicle-treated control cells and plotted against the inhibitor concentration to calculate the GI50 or IC50 value.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for Inhibitor Selectivity
Caption: Workflow for Determining Inhibitor Selectivity.
Logical Relationship of this compound's Selectivity
Caption: this compound's Selectivity Profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. YK-029A shows preclinical efficacy in several EGFR mutant lung cancer models | BioWorld [bioworld.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Patient Response to Pruvonertinib: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting patient response to Pruvonertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its alternatives in the treatment of non-small cell lung cancer (NSCLC). The primary predictive biomarkers for this compound are specific mutations in the EGFR gene, namely exon 20 insertions (ex20ins) and the T790M mutation. This document outlines the performance of this compound and other targeted therapies in patient populations defined by these biomarkers, supported by experimental data from clinical trials. Detailed methodologies for key biomarker detection experiments and visualizations of relevant signaling pathways are also presented.
Mechanism of Action and Predictive Biomarkers
This compound (also known as YK-029A) is an orally active, mutant-selective EGFR inhibitor. It is designed to target both EGFR exon 20 insertion mutations and the T790M resistance mutation while sparing wild-type EGFR, which is intended to reduce toxicity.[1] By inhibiting the kinase activity of these mutant EGFR proteins, this compound blocks downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[2][3]
The presence of EGFR exon 20 insertion mutations or the EGFR T790M mutation in tumor tissue or circulating tumor DNA (ctDNA) are the key predictive biomarkers for a positive response to this compound.
Comparative Performance Data
The following tables summarize the clinical performance of this compound and alternative therapies in NSCLC patients harboring EGFR exon 20 insertion mutations or the EGFR T790M mutation.
Table 1: Performance in Patients with EGFR Exon 20 Insertion Mutations
| Treatment | Trial Name / Cohort | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| This compound (YK-029A) | Phase 1 Dose-Expansion | Treatment-naïve | 73.1%[4][5] | 9.3 months[5] | Not Reported |
| Amivantamab | CHRYSALIS (Phase 1) | Post-platinum chemotherapy | 40%[6] | 8.3 months[7] | 11.1 months[6] |
| Amivantamab + Chemotherapy | PAPILLON (Phase 3) | Treatment-naïve | 73%[8] | 11.4 months[9] | 9.7 months[8] |
| Mobocertinib * | EXCLAIM extension cohort | Previously treated | 25% (IRC)[10] | 7.3 months[10] | 11.2 months (investigator)[10] |
| Furmonertinib (high-dose) | Real-world study | Previously treated | 52.4%[11] | 6.15 months[11] | Not Reported |
*Note: Mobocertinib was voluntarily withdrawn from the market after its confirmatory trial failed to meet its primary endpoint.[9]
Table 2: Performance in Patients with EGFR T790M Mutation
| Treatment | Trial Name / Cohort | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| This compound (YK-029A) | Phase 1 Dose-Escalation | Previously treated | Data not yet reported in detail | Data not yet reported in detail | Data not yet reported in detail |
| Osimertinib | AURA3 (Phase 3) | Progressed on 1st/2nd gen EGFR TKI | 71%[12] | 10.1 months[12] | 9.7 months[12] |
| Osimertinib | Pooled Phase 2 (AURA extension & AURA2) | Progressed on prior EGFR TKI | 66%[12] | 11.0 months[12] | Not Reported |
| Furmonertinib | Phase 2b | Progressed on 1st/2nd gen EGFR TKI or primary T790M | 74% | Not Reported | Not Reported |
A phase 1 trial of this compound has enrolled patients with the EGFR T790M mutation; however, specific efficacy data for this subgroup are not yet publicly available in detail.[5]
Experimental Protocols for Biomarker Detection
Accurate detection of EGFR exon 20 insertion and T790M mutations is critical for patient selection. The following are detailed methodologies for key experiments.
Detection of EGFR Exon 20 Insertion Mutations
Recommended Method: Next-Generation Sequencing (NGS)
NGS is the preferred method for detecting EGFR exon 20 insertions due to the high heterogeneity of these mutations.[13] PCR-based methods may fail to detect over 40% of these insertions, leading to false-negative results.[13]
-
Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or liquid biopsy (plasma-derived ctDNA).
-
DNA Extraction: Use a commercially available kit optimized for DNA extraction from either FFPE tissue or plasma. Quantify the extracted DNA using a fluorometric method (e.g., Qubit).
-
Library Preparation: Prepare sequencing libraries using a targeted NGS panel that includes the entire coding sequence of the EGFR gene, with a particular focus on exon 20. This can be achieved through amplicon-based or hybrid-capture-based enrichment methods.
-
Sequencing: Perform sequencing on an NGS platform (e.g., Illumina MiSeq or NextSeq) to a sufficient depth to accurately call low-frequency variants, especially for liquid biopsy samples.
-
Data Analysis: Align sequencing reads to the human reference genome (e.g., GRCh38). Use a validated bioinformatics pipeline to identify insertion mutations within exon 20 of the EGFR gene. The analysis should be capable of detecting a wide variety of insertion lengths and locations.
Detection of EGFR T790M Mutation
The T790M mutation can be detected in both tumor tissue and liquid biopsies. A liquid biopsy is often the first choice at the time of progression on a prior EGFR TKI due to its minimally invasive nature.[9]
1. Liquid Biopsy Analysis
-
Sample Type: Whole blood collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cell-free DNA.
-
Plasma Isolation: Centrifuge the blood sample to separate plasma.
-
ctDNA Extraction: Extract ctDNA from the plasma using a dedicated kit.
-
Detection Methods:
-
Droplet Digital PCR (ddPCR): A highly sensitive method for detecting known mutations. The reaction mixture containing the ctDNA sample, primers, and probes specific for the T790M mutation and wild-type sequence is partitioned into thousands of droplets. PCR is performed in each droplet, and the number of positive droplets for the mutant and wild-type alleles is counted to quantify the mutation abundance.
-
Real-time PCR (qPCR)-based methods (e.g., cobas® EGFR Mutation Test): These assays use allele-specific primers and probes to detect and quantify the T790M mutation.[14]
-
NGS: As described above, targeted NGS can also be used to detect the T790M mutation in ctDNA.
-
2. Tissue Biopsy Analysis
If the liquid biopsy is negative for T790M, a tissue biopsy is recommended to rule out a false-negative result.[9]
-
Sample Type: FFPE tumor tissue from a biopsy at the time of disease progression.
-
DNA Extraction: Extract DNA from microdissected tumor-rich regions of the FFPE tissue.
-
Detection Methods: The same methods as for liquid biopsy (ddPCR, qPCR, NGS) can be applied to tissue-derived DNA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Workflow for EGFR biomarker detection in NSCLC patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Osimertinib as first-line treatment of EGFR mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Pruvonertinib: A Comparative Analysis of its Cross-Resistance Profile with Other EGFR Tyrosine Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data provides insights into the cross-resistance profile of pruvonertinib (also known as YK-029A), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in comparison to other EGFR TKIs. This guide, intended for researchers, scientists, and drug development professionals, summarizes key findings, details experimental methodologies, and visualizes the complex interplay of EGFR mutations and TKI activity.
This compound is an orally bioavailable, mutant-selective, third-generation EGFR inhibitor that targets EGFR exon 20 insertion (Ex20ins) activating mutations and the T790M resistance mutation.[1][2] Its covalent binding mechanism to the EGFR kinase domain underpins its activity against these challenging mutations. Understanding its cross-resistance profile is critical for positioning it within the evolving landscape of EGFR-targeted therapies for non-small cell lung cancer (NSCLC).
Comparative Efficacy Against Key EGFR Mutations
Preclinical studies have demonstrated this compound's potent inhibitory activity against various EGFR mutant cell lines. The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in comparison to other EGFR TKIs across a panel of NSCLC cell lines harboring different EGFR mutations.
| Cell Line | EGFR Mutation Status | This compound (GI50, nM) | Osimertinib (B560133) (GI50, nM) | Gefitinib (GI50, nM) | Afatinib (GI50, nM) |
| PC-9 | Exon 19 Deletion | 7.2 | ~13 | 7 | 0.8 |
| HCC827 | Exon 19 Deletion | 3.4 | - | - | - |
| H1975 | L858R/T790M | 12 | 5 | >1000 | 57 |
| Ba/F3 | Exon 20 Insertion | 69 | - | - | - |
| A431 | Wild-Type EGFR | 237 | - | - | - |
Data for this compound (YK-029A) was obtained from preclinical studies.[3] Data for comparator TKIs was compiled from various in vitro studies.[4] A dash (-) indicates that data was not available in the reviewed sources.
These data indicate that this compound is highly active against cell lines with the T790M resistance mutation (H1975) and those with EGFR exon 20 insertion mutations (Ba/F3), a setting where earlier generation TKIs have limited efficacy.[5][6][7] Notably, this compound demonstrates good selectivity for mutant EGFR over wild-type EGFR, as shown by the higher GI50 value in the A431 cell line.[3]
Activity in Overcoming TKI Resistance
A critical aspect of new EGFR TKIs is their ability to overcome resistance mechanisms that emerge during treatment with prior inhibitors.
Resistance to First- and Second-Generation TKIs
The most common mechanism of acquired resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs is the development of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4] Preclinical data demonstrates that this compound potently inhibits the proliferation of NSCLC cell lines harboring the T790M mutation, such as H1975.[3] This positions this compound as a potential treatment option for patients who have progressed on first- or second-generation EGFR TKIs due to the acquisition of T790M.
Resistance to Third-Generation TKIs
Resistance to third-generation EGFR TKIs like osimertinib is a growing clinical challenge. A key on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[8][9] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib. The activity of this compound against the C797S mutation is a critical area of ongoing research. While direct comparative data is limited, the development of fourth-generation EGFR TKIs and allosteric inhibitors is underway to address this unmet need.[8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway, the mechanism of TKI inhibition, and a typical experimental workflow for evaluating the cross-resistance profile of an EGFR TKI.
Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFR TKIs.
Caption: Experimental workflow for assessing the cross-resistance of EGFR TKIs.
Experimental Protocols
The following are outlines of common experimental protocols used to determine the cross-resistance profile of EGFR TKIs.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of a TKI required to inhibit the growth of cancer cells by 50% (GI50 or IC50).
Methodology:
-
Cell Seeding: NSCLC cell lines with known EGFR mutations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
TKI Treatment: A serial dilution of the test TKI (e.g., this compound) and comparator TKIs are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours. For MTT assays, a solubilizing agent is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI50 values are calculated by fitting the data to a dose-response curve using appropriate software.
Biochemical Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of a TKI on the enzymatic function of purified EGFR protein.
Methodology:
-
Assay Setup: Purified recombinant wild-type or mutant EGFR protein is incubated with a range of concentrations of the test TKI in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence-based assays, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each TKI concentration, and the IC50 value is determined from the dose-response curve.
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of EGFR exon 20 insertion mutations and the T790M resistance mutation. Its activity against T790M-mutant cell lines indicates its potential to overcome resistance to first- and second-generation EGFR TKIs. Further investigation is required to fully elucidate its cross-resistance profile, particularly in the context of C797S-mediated resistance to third-generation inhibitors. Head-to-head preclinical and clinical studies will be crucial in defining the precise role of this compound in the treatment paradigm for EGFR-mutant NSCLC.
[Insert boilerplate here]
Contact:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. YK-029A shows preclinical efficacy in several EGFR mutant lung cancer models | BioWorld [bioworld.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lung.org [lung.org]
- 6. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Independent Validation of Pruvonertinib: A Comparative Analysis Against Other EGFR Inhibitors
For Immediate Release
This guide provides an objective comparison of the published research findings for Pruvonertinib (also known as YK-029A), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic alternatives for non-small cell lung cancer (NSCLC) with specific EGFR mutations. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's performance based on available preclinical and early clinical data.
Executive Summary
This compound (YK-029A), developed by Suzhou Puhe Biopharma, is an oral, irreversible, and highly selective EGFR-TKI targeting multiple EGFR mutation subtypes, including the T790M resistance mutation and exon 20 insertion (ex20ins) mutations.[1] Preclinical and Phase I clinical data suggest that this compound has a favorable safety profile and demonstrates significant anti-tumor efficacy, particularly in treatment-naive patients with EGFR ex20ins mutant NSCLC.[1][2] This guide will compare these findings with data from other approved and investigational therapies for similar indications, namely Mobocertinib and Amivantamab, as well as the established third-generation EGFR inhibitor, Osimertinib.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.
This compound, like other EGFR-TKIs, functions by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling. This leads to the suppression of cancer cell proliferation and induction of apoptosis.[3] this compound is designed to be highly selective for mutant forms of EGFR, including T790M and ex20ins, while sparing wild-type EGFR, which is expected to result in a better safety profile.[1][4]
Comparative Performance Data
Preclinical Efficacy
The following table summarizes the in vitro antiproliferative activity of this compound (YK-029A) compared to Osimertinib in various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | This compound (YK-029A) GI50 (nM) | Osimertinib GI50 (nM) | Reference |
| A431 | Wild-Type | 237 | - | [4] |
| PC-9 | exon 19 del | 7.2 | - | [4] |
| HCC827 | exon 19 del | 3.4 | - | [4] |
| H1975 | L858R, T790M | 12 | - | [4] |
| Ba/F3 | exon 20 ins | 69 | - | [4] |
GI50: 50% growth inhibition concentration.
In a gefitinib-resistant H1975-derived xenograft model, orally administered this compound at 5, 10, and 20 mg/kg achieved tumor growth inhibition rates of 93%, 103%, and 111%, respectively.[4]
Clinical Efficacy in EGFR ex20ins NSCLC
The tables below compare the preliminary clinical efficacy of this compound with other TKIs in patients with NSCLC harboring EGFR exon 20 insertion mutations.
Table 1: Efficacy in Treatment-Naive Patients
| Drug | Trial (Phase) | N | ORR (%) | DCR (%) | mPFS (months) | Reference |
| This compound (YK-029A) | Phase I | 26 | 73.1 | 92.3 | 9.3 | [2] |
| Amivantamab + Chemotherapy | PAPILLON (Phase III) | 153 | - | - | 11.4 | [5] |
| Chemotherapy | PAPILLON (Phase III) | 155 | - | - | 6.7 | [5] |
Table 2: Efficacy in Platinum-Pretreated Patients
| Drug | Trial (Phase) | N | ORR (%) | mDOR (months) | mPFS (months) | mOS (months) | Reference |
| Mobocertinib | Phase I/II | 114 | 28 | 17.5 | 7.3 | 24.0 | [6] |
| Amivantamab | CHRYSALIS (Phase I) | 81 | 40 | 11.1 | 8.3 | 22.8 | [7] |
| Osimertinib (160mg) | ECOG-ACRIN 5162 (Phase II) | 21 | 24 | - | 9.6 | - | [8] |
ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free Survival; mDOR: median Duration of Response; mOS: median Overall Survival.
Experimental Protocols and Methodologies
This compound (YK-029A) Preclinical Studies
-
Cell Lines and Culture: A431 (wild-type EGFR), PC-9 (EGFR exon 19 deletion), HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and Ba/F3 (EGFR exon 20 insertion) cell lines were used to assess the antiproliferative activity of YK-029A.[4]
-
In Vivo Xenograft Model: A gefitinib-resistant H1975-derived xenograft model in BALB/c nude mice was used to evaluate the in vivo antitumor efficacy of YK-029A administered orally.[4] YK-029A also showed significant antitumor activity in patient-derived xenograft (PDX) models with EGFR ex20ins mutations.[3]
This compound (YK-029A) Phase I Clinical Trial (NCT05767866)
This was a Phase I, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A.[2][9]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR T790M, EGFR ex20ins, or other rare EGFR mutations. The treatment-naive cohort consisted of patients with EGFR ex20ins mutations.[2]
-
Study Design: The study included a dose-escalation phase (50, 100, 150, 200 to 250 mg/day) and a dose-expansion phase.[2][9] The recommended Phase II dose for the treatment-naive EGFR ex20ins cohort was determined to be 200 mg once daily.[2]
-
Efficacy Assessment: Efficacy was assessed by an independent review committee based on RECIST v1.1 criteria.[2]
Logical Relationships and Conclusions
The available data positions this compound as a promising next-generation EGFR-TKI with a potentially best-in-class profile for the first-line treatment of EGFR ex20ins mutant NSCLC.
-
High Efficacy in a High-Need Population: The reported ORR of 73.1% for this compound in treatment-naive EGFR ex20ins patients is notably high compared to historical data for chemotherapy and even surpasses the ORR seen with other targeted agents in the platinum-pretreated setting.[2]
-
Favorable Safety Profile: Treatment-related adverse events (TRAEs) were mostly grade 1-2, with the most common being diarrhea, anemia, and rash. Grade ≥3 TRAEs occurred in 27.8% of patients, which is a critical consideration in clinical practice.[2]
-
Oral Administration: As an oral TKI, this compound offers a convenience advantage over intravenously administered agents like Amivantamab.[7]
References
- 1. Professor Wang Jie and Professor Duan Jianchun: Breakthrough therapy innovative drug YK-029A may create a new first-line treatment pattern for EGFR Ex20ins mutant NSCLC - Company News - Puhe BioPharma [en.puhebiopharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Discovery of YK-029A, a novel mutant EGFR inhibitor targeting both T790 M and exon 20 insertion mutations, as a treatment for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YK-029A shows preclinical efficacy in several EGFR mutant lung cancer models | BioWorld [bioworld.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase III Clinical Study of Class 1 new drug YK-029A Tablet developed by Suzhou Puhe Biopharma independently completed the First Patient Enrollment - Company News - Puhe BioPharma [en.puhebiopharma.com]
Assessing the Durability of Response to Pruvonertinib in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the durability of response to Pruvonertinib and its alternatives in preclinical models of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations. Given the limited publicly available preclinical data specifically detailing the long-term durable response of this compound, this guide synthesizes available information on its mechanism and preclinical activity, and draws comparisons with established and emerging therapies for which more extensive durability data exists.
Executive Summary
This compound is an orally bioavailable, third-generation EGFR inhibitor designed to target EGFR exon 20 insertion (Ex20ins) activating mutations and the T790M resistance mutation. While direct preclinical studies on the durability of this compound's response are not extensively reported, its mechanism as a covalent inhibitor suggests the potential for a sustained therapeutic effect. This guide compares this compound with other EGFR inhibitors, including Osimertinib (B560133), Mobocertinib, and the bispecific antibody Amivantamab, by examining their preclinical and clinical data to infer and compare their potential for durable responses.
Data Presentation
The following tables summarize the available preclinical and clinical data for this compound and its key alternatives. This data provides insights into the efficacy and potential for durable responses of these agents.
Table 1: Preclinical Efficacy of EGFR Inhibitors
| Drug | Preclinical Model(s) | Key Findings Related to Durability | Citation(s) |
| This compound | Data not publicly available | As a covalent inhibitor of EGFR Ex20ins and T790M mutations, it is designed for sustained target inhibition. | [1] |
| Osimertinib | PC9 (exon 19 deletion) and H1975 (L858R/T790M) mouse xenograft models | Profound and sustained tumor regression in a dose-dependent manner. | [2] |
| Mobocertinib | Ba/F3 cells with various EGFR exon 20 insertion mutations; murine models with ASV mutation | Inhibitory activity against multiple EGFR exon 20 insertion mutations; clinical studies suggest the potential for lasting responses. | [3] |
| Amivantamab | Ba/F3 cells, patient-derived cells/organoids/xenograft models with diverse Exon20ins | Antitumor activity in multiple preclinical models; durable response noted 8 weeks after discontinuation in one in vivo model. | [4][5] |
Table 2: Clinical Efficacy and Durability Metrics
| Drug | Target Population | Objective Response Rate (ORR) | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) | Citation(s) |
| This compound | EGFR Ex20ins, T790M mutations | Clinical data not yet reported | Clinical data not yet reported | Clinical data not yet reported | [1] |
| Osimertinib | First-line EGFR-mutated NSCLC (FLAURA trial) | 80% | 17.2 months | 18.9 months | [2] |
| Mobocertinib | Platinum-pretreated EGFRex20ins mNSCLC | 28% (IRC), 35% (investigator) | 17.5 months | 7.3 months | [6] |
| Amivantamab | Platinum-pretreated EGFR Exon 20 insertion NSCLC (CHRYSALIS trial) | 40% | 11.1 months | 8.3 months | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. The following are representative experimental protocols used to assess the efficacy and durability of EGFR inhibitors.
1. Cell-Based Proliferation Assays
-
Cell Lines: Ba/F3 cells engineered to express various EGFR mutations (e.g., exon 20 insertions) are commonly used. Patient-derived cell lines can also be employed.
-
Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, Mobocertinib). Cell viability is assessed after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the inhibitor against different EGFR mutants.[7][8]
2. Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used.[4][9]
-
Tumor Implantation: Human NSCLC cells harboring specific EGFR mutations or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[9][10]
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. The test article (e.g., this compound) is administered orally or via injection at specified doses and schedules for a defined period.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement). The duration of tumor growth inhibition or regression is a key indicator of response durability.[2][4]
3. Western Blotting for Target Engagement
-
Sample Preparation: Protein lysates are prepared from treated cells or excised tumor tissues.
-
Methodology: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Analysis: The levels of phosphorylated proteins relative to total proteins are quantified to assess the extent and duration of target inhibition.[7]
Mandatory Visualization
Signaling Pathway
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Spotlight on Amivantamab (JNJ-61186372) for EGFR Exon 20 Insertions Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-dam.takeda.com [assets-dam.takeda.com]
- 7. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trial data for third-generation EGFR inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. These agents were specifically designed to overcome the resistance mediated by the T790M mutation, a common failure point for first- and second-generation inhibitors, while also maintaining activity against sensitizing EGFR mutations and exhibiting a more favorable safety profile due to their selectivity for mutant over wild-type EGFR.[1][2] This guide provides a meta-analysis of key clinical trial data for prominent third-generation EGFR inhibitors, including osimertinib (B560133), aumolertinib, and lazertinib (B608487), to offer an objective comparison of their performance.
Mechanism of Action and Signaling Pathway
Third-generation EGFR inhibitors irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] This covalent bond is crucial for their potent and sustained inhibition of both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] By sparing wild-type EGFR, these inhibitors mitigate some of the toxicities, such as rash and diarrhea, commonly associated with earlier-generation TKIs.[3]
The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and differentiation.[4] In cancer, activating mutations in EGFR lead to constitutive signaling, driving tumor growth. Third-generation inhibitors effectively block these aberrant signals.
Caption: Simplified EGFR signaling pathway and the inhibitory action of third-generation TKIs.
Comparative Efficacy of Key Third-Generation EGFR Inhibitors
The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials for osimertinib (FLAURA), aumolertinib (AENEAS), and lazertinib (LASER301). All three trials compared the third-generation inhibitor to a first-generation EGFR TKI (gefitinib or erlotinib) in the first-line treatment of patients with EGFR-mutated advanced NSCLC.
Table 1: Key Efficacy Outcomes in Pivotal Phase III Trials
| Endpoint | FLAURA (Osimertinib vs. Gefitinib (B1684475)/Erlotinib)[5][6] | AENEAS (Aumolertinib vs. Gefitinib)[7][8] | LASER301 (Lazertinib vs. Gefitinib)[2][9] |
| Median Progression-Free Survival (PFS) | 18.9 months vs. 10.2 months | 19.3 months vs. 9.9 months | 20.6 months vs. 9.7 months |
| Hazard Ratio (HR) for PFS | 0.46 (95% CI: 0.37-0.57) | 0.46 (95% CI: 0.36-0.60) | 0.45 (95% CI: 0.34-0.58) |
| Median Overall Survival (OS) | 38.6 months vs. 31.8 months | Data immature | Data immature (18-month OS rate: 80% vs. 72%)[2] |
| Hazard Ratio (HR) for OS | 0.80 (95% CI: 0.64-1.00) | - | 0.74 (95% CI: 0.51-1.08)[2] |
| Objective Response Rate (ORR) | 80% vs. 76% | 73.8% vs. 72.1% | 76% vs. 76% |
| Median Duration of Response (DoR) | 17.2 months vs. 8.5 months | 18.1 months vs. 8.3 months | 19.4 months vs. 8.3 months |
Table 2: Safety Profile - Common Adverse Events (Any Grade)
| Adverse Event | FLAURA (Osimertinib)[6] | AENEAS (Aumolertinib)[7][8] | LASER301 (Lazertinib)[2] |
| Diarrhea | 58% | 16.4% | Not specified |
| Rash/Acne | 58% | 23.4% | Not specified |
| Dry Skin | 36% | Not specified | Not specified |
| Paronychia | 35% | Not specified | Not specified |
| Stomatitis | 29% | Not specified | Not specified |
| Grade ≥3 Adverse Events | 34% | 36.4% | Not specified |
Experimental Protocols of Key Clinical Trials
The methodologies of the FLAURA, AENEAS, and LASER301 trials share a common framework, as illustrated below.
Caption: A generalized workflow for the FLAURA, AENEAS, and LASER301 clinical trials.
FLAURA Trial (Osimertinib)
-
Study Design: A Phase III, double-blind, randomized controlled trial.[5][6]
-
Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[6]
-
Inclusion Criteria: Adult patients with a WHO performance status of 0 or 1.[10]
-
Exclusion Criteria: Symptomatic central nervous system (CNS) metastases, spinal cord compression, or leptomeningeal disease.
-
Dosing Regimen: Osimertinib (80 mg once daily) versus gefitinib (250 mg once daily) or erlotinib (150 mg once daily).[6]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[5]
-
Tumor Assessment: Performed at screening, every 6 weeks for the first 3 years, and then every 12 weeks until objective disease progression.
AENEAS Trial (Aumolertinib)
-
Study Design: A Phase III, double-blind, randomized controlled trial conducted in China.[7][8]
-
Patient Population: 429 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[8]
-
Inclusion Criteria: Patients with or without asymptomatic, stable CNS metastases were eligible.[7]
-
Dosing Regimen: Aumolertinib (110 mg once daily) versus gefitinib (250 mg once daily).[8]
-
Primary Endpoint: PFS as determined by investigator assessment.[7]
-
Tumor Assessment: Conducted at baseline, every 6 weeks until week 48, and every 9 weeks thereafter until disease progression.
LASER301 Trial (Lazertinib)
-
Study Design: A global, Phase III, double-blind, randomized controlled trial.[2][9]
-
Patient Population: 393 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[2]
-
Inclusion Criteria: Patients with stable, asymptomatic brain metastases were permitted.[9]
-
Dosing Regimen: Lazertinib (240 mg once daily) versus gefitinib (250 mg once daily).[2]
-
Primary Endpoint: Investigator-assessed PFS.[2]
-
Tumor Assessment: Performed every 6 weeks until week 54, and then every 9 weeks until disease progression.
Conclusion
The meta-analysis of data from the FLAURA, AENEAS, and LASER301 trials demonstrates that third-generation EGFR inhibitors—osimertinib, aumolertinib, and lazertinib—are superior to first-generation inhibitors as a first-line treatment for EGFR-mutated advanced NSCLC. All three agents have shown a statistically significant and clinically meaningful improvement in progression-free survival. While overall survival data are still maturing for aumolertinib and lazertinib, the initial results are promising. The safety profiles of these third-generation inhibitors are generally manageable and appear more favorable than older agents, particularly concerning skin and gastrointestinal toxicities. The choice between these third-generation inhibitors may depend on various factors including regional availability, specific patient characteristics, and long-term survival and safety data as it becomes available. Head-to-head comparative trials between these third-generation agents would be invaluable in further guiding clinical decision-making.
References
- 1. Lazertinib Versus Gefitinib Tyrosine Kinase Inhibitors in Treatment-Naíve Patients With EGFR-Mutated Advanced NSCLC: Analysis of the Asian Subpopulation in LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deceraclinical.com [deceraclinical.com]
- 4. Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 6. ascopubs.org [ascopubs.org]
- 7. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. cdn.who.int [cdn.who.int]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
